Megestrol acetate-d3-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C24H32O4 |
|---|---|
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
[(8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-oxo-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] 2,2,2-trideuterioacetate |
InChI |
InChI=1S/C24H32O4/c1-14-12-18-19(22(4)9-6-17(27)13-21(14)22)7-10-23(5)20(18)8-11-24(23,15(2)25)28-16(3)26/h12-13,18-20H,6-11H2,1-5H3/t18-,19+,20+,22-,23+,24+/m1/s1/i3D3 |
Clave InChI |
RQZAXGRLVPAYTJ-CJGWQDMUSA-N |
Origen del producto |
United States |
Foundational & Exploratory
A Technical Guide to Megestrol Acetate-d3: Application in Quantitative Bioanalysis
Audience: Researchers, scientists, and drug development professionals.
Abstract: In the field of quantitative analytical chemistry, particularly in pharmacokinetic and bioequivalence studies, the accuracy and precision of measurements are paramount. The use of stable isotope-labeled internal standards is the gold standard for achieving reliable data in complex biological matrices. This technical guide provides an in-depth overview of Megestrol Acetate-d3, a deuterated analog of Megestrol Acetate. It details its primary application as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies, provides representative experimental protocols, summarizes key quantitative data, and illustrates the analytical workflow.
Introduction: The Role of Internal Standards in Bioanalysis
Megestrol acetate is a synthetic, orally active progestational agent used in the treatment of various conditions, including anorexia and cachexia associated with disease, and in the palliative management of certain cancers.[1][2] Accurate quantification of megestrol acetate in biological samples like human plasma is crucial for pharmacokinetic assessments, therapeutic drug monitoring, and bioequivalence studies.[3][4]
Analytical methods, especially those involving complex sample preparation and mass spectrometry, are susceptible to variations in extraction efficiency, matrix effects, and instrument response.[5] To correct for these potential errors, an internal standard (IS) is used. An ideal IS behaves identically to the analyte of interest (the drug being measured) throughout the entire analytical process.[6] Stable isotope-labeled compounds, such as deuterated analogues, are considered the most effective internal standards because their physical and chemical properties are nearly identical to the unlabeled analyte.[6]
Megestrol Acetate-d3: Profile of a Deuterated Internal Standard
Megestrol Acetate-d3 is a synthetic form of Megestrol Acetate in which three hydrogen atoms on the 6-methyl group have been replaced with deuterium atoms.[7][8] Deuterium is a stable, non-radioactive isotope of hydrogen. This substitution results in a molecule with a molecular weight that is 3 Daltons higher than the parent drug but with virtually identical chromatographic behavior, extraction recovery, and ionization efficiency.[6][7]
Its primary and critical role in research is to serve as an internal standard for the precise quantification of Megestrol Acetate in biological matrices using techniques like LC-MS/MS.[7][9][10] By adding a known quantity of Megestrol Acetate-d3 to each sample at the beginning of the workflow, any sample loss or variation during processing affects both the analyte and the standard equally. The final measurement is based on the ratio of the analyte's response to the internal standard's response, which cancels out variability and significantly enhances the accuracy and reproducibility of the results.[5]
Experimental Workflow for Bioanalytical Quantification
The use of Megestrol Acetate-d3 is integral to the bioanalytical workflow for quantifying Megestrol Acetate. The process begins with the addition of the internal standard to the biological sample, followed by extraction, chromatographic separation, and detection by tandem mass spectrometry.
Caption: Bioanalytical workflow for Megestrol Acetate quantification.
Detailed Experimental Protocol
The following is a representative LC-MS/MS protocol synthesized from established methods for the determination of Megestrol Acetate in human plasma.[3][11][12]
4.1 Sample Preparation: Liquid-Liquid Extraction
-
Pipette 200 µL of human plasma sample into a clean microcentrifuge tube.
-
Add 25 µL of the working internal standard solution (Megestrol Acetate-d3 in methanol) and vortex for 30 seconds.
-
Add 1 mL of methyl-tert-butyl-ether (MTBE) as the extraction solvent.
-
Vortex the mixture vigorously for 5 minutes.
-
Centrifuge the sample at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase and vortex.
-
Transfer the reconstituted sample to an HPLC vial for analysis.
4.2 Liquid Chromatography (LC) Parameters The chromatographic separation is critical for isolating the analyte and internal standard from endogenous matrix components.
| Parameter | Typical Value |
| Column | YMC Hydrosphere C18 (50 x 2.0 mm, 3 µm) or equivalent[3][11] |
| Mobile Phase | Isocratic: 60% Methanol, 40% 10 mM Ammonium Formate Buffer (pH 5.0)[3][11] |
| Flow Rate | 0.4 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temp | 40°C |
| Run Time | ~4 minutes |
4.3 Mass Spectrometry (MS/MS) Parameters Detection is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode. Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
| Parameter | Megestrol Acetate | Megestrol Acetate-d3 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| Q1 Precursor Ion (m/z) | 385.5[3][11] | 388.5 (inferred) |
| Q3 Product Ion (m/z) | 267.1[3][11] | 267.1 (inferred) |
| Dwell Time (ms) | 200 | 200 |
| Collision Energy (eV) | 25[11] | ~25 (optimized) |
Summary of Quantitative Data
The performance of a bioanalytical method is defined by several key quantitative parameters. The data below is representative of a validated LC-MS/MS assay for Megestrol Acetate.
| Validation Parameter | Typical Performance Metric |
| Linear Range | 1 - 2000 ng/mL[3][11] |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL[3][11] |
| Correlation Coefficient (r²) | > 0.99[3] |
| Intra- & Inter-day Precision (CV%) | < 15% |
| Intra- & Inter-day Accuracy | Within ±15% of nominal concentration |
| Extraction Recovery | Typically > 80% |
Conclusion
Megestrol Acetate-d3 is an indispensable tool for researchers and drug development professionals requiring accurate quantification of Megestrol Acetate. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays mitigates analytical variability, thereby ensuring the generation of high-quality, reliable data for critical applications such as pharmacokinetic analysis and clinical monitoring. The methodologies outlined in this guide demonstrate a robust framework for its successful implementation in a regulated research environment.
References
- 1. An overview of megestrol acetate for the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. benchchem.com [benchchem.com]
- 7. veeprho.com [veeprho.com]
- 8. Megestrol Acetate-D3 | TRC-M208052-0.5MG | LGC Standards [lgcstandards.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Megestrol acetate-D3 - High-Purity Reference Standard for LC-MS/MS Quantification [witega.de]
- 11. researchgate.net [researchgate.net]
- 12. Liquid chromatographic procedure for the quantitative analysis of megestrol acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Megestrol Acetate-d3: Chemical Structure, Properties, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate-d3 is the deuterated analog of megestrol acetate, a synthetic progestin with significant applications in the treatment of breast and endometrial cancers, as well as in managing cachexia and anorexia.[1][2] The incorporation of three deuterium atoms into the 6-methyl group creates a stable, isotopically labeled version of the parent drug. This key modification makes Megestrol acetate-d3 an invaluable tool in pharmacokinetic and metabolic studies, where it serves as an internal standard for the accurate quantification of megestrol acetate in biological samples using mass spectrometry-based methods.[3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for Megestrol acetate-d3.
Chemical Structure and Properties
Megestrol acetate-d3, systematically named [(8R,9S,10R,13S,14S,17R)-17-acetyl-10,13-dimethyl-3-oxo-6-(trideuteriomethyl)-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate, is a crystalline solid that is pale yellow to pale green in appearance.[4][5] It is a derivative of 17α-hydroxyprogesterone.[2]
Structure:
Physicochemical Properties
A summary of the key physicochemical properties of Megestrol acetate-d3 and its non-deuterated counterpart, megestrol acetate, is presented below. Data for the deuterated compound is limited, and in such cases, data for the parent compound is provided as a close approximation.
| Property | Value (Megestrol acetate-d3) | Value (Megestrol acetate) | Reference |
| Molecular Formula | C₂₄H₂₉D₃O₄ | C₂₄H₃₂O₄ | [6][7] |
| Molecular Weight | 387.53 g/mol | 384.51 g/mol | [6][7] |
| CAS Number | 162462-72-8 | 595-33-5 | [4][5] |
| Appearance | Pale Yellow to Pale Green Solid | White to creamy white, crystalline powder | [5] |
| Melting Point | >190° C (dec.) | 214-220 °C | [8][9] |
| Boiling Point | Not available | 431.17°C (rough estimate) | [10] |
| Solubility | Soluble in ethanol and DMSO | Practically insoluble in water; soluble in acetone; sparingly soluble in alcohol; soluble in chloroform and methanol. | [10][11][12] |
| Storage Temperature | 2-8°C Refrigerator or -20°C | Room Temperature or 4°C | [5][13] |
Experimental Protocols
Synthesis of Megestrol Acetate
The synthesis of Megestrol acetate-d3 follows a similar pathway to that of megestrol acetate, with the key difference being the introduction of the deuterated methyl group. A general synthetic scheme involves the use of a deuterated Grignard reagent. Below is a representative protocol for the synthesis of the parent compound, megestrol acetate, which can be adapted for the deuterated analog.
Starting Material: 6-keto-17α-acetoxyprogesterone
Step 1: Ketal Protection
-
In a three-necked flask, dissolve 100g of 6-keto-17α-acetoxyprogesterone in 600 mL of dichloromethane.[14]
-
Add 50g of ethylene glycol, 80 mL of triethyl orthoformate, and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid).[14][15]
-
Stir the mixture at 25-30°C for 12-16 hours, monitoring the reaction progress using thin-layer chromatography (TLC).[14][15]
-
Concentrate the solution under reduced pressure to remove the majority of the dichloromethane.[14][15]
-
Add water to precipitate the diketal product, which is then collected by filtration and washed.[14][15]
Step 2: Grignard Reaction and Hydrolysis
-
Dissolve the dried diketal product in an appropriate organic solvent such as tetrahydrofuran.[16]
-
In a separate flask, prepare the Grignard reagent (methyl-d3-magnesium bromide for the synthesis of Megestrol acetate-d3) from magnesium and methyl-d3-bromide.
-
Slowly add the diketal solution to the Grignard reagent, maintaining the temperature between 10-50°C.[16]
-
After the addition is complete, heat the reaction mixture to 50-55°C for 8-10 hours, monitoring by TLC.[16]
-
Upon completion, slowly add a strong acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the Grignard adduct and deprotect the ketal groups.[16]
-
Maintain the hydrolysis and dehydration at 60-65°C for 4-8 hours.[16]
-
Neutralize the reaction mixture to a pH of 6-7.[16]
-
Concentrate the solution under reduced pressure to remove the organic solvent and add water to precipitate the crude product.[16]
Step 3: Purification
-
Collect the crude Megestrol acetate-d3 by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system, such as methanol/dichloromethane or acetone, with the addition of activated carbon for decolorization.[14][17]
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[14]
Analytical Methods: HPLC and LC-MS/MS
Megestrol acetate-d3 is primarily used as an internal standard for the quantification of megestrol acetate in biological matrices. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice for this analysis.
HPLC Method for Residue Analysis of Megestrol Acetate
This method is suitable for determining trace residues of megestrol acetate on manufacturing equipment and can be adapted for the analysis of Megestrol acetate-d3.
-
Column: Primesil C18 (150mm x 4.6 mm, 5µm)
-
Mobile Phase: Acetonitrile: Water (65:35, v/v) in isocratic mode.
-
Flow Rate: 1.0 mL/min
-
Detection: PDA detector at 280 nm.
-
Sample Preparation: Residues are collected using swabs, extracted into a suitable solvent (e.g., the mobile phase) using an ultrasonic bath, and then injected into the HPLC system.
LC-MS/MS Method for Quantification in Human Plasma
This highly sensitive and specific method is ideal for pharmacokinetic studies.
-
Internal Standard: Megestrol acetate-d3 (for the analysis of megestrol acetate).
-
Extraction: Liquid-liquid extraction with methyl-tert-butyl-ether.[18]
-
Column: YMC Hydrosphere C18[18]
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate buffer (pH 5.0 with formic acid) and methanol (60:40, v/v).[18]
-
Flow Rate: 0.4 mL/min[18]
-
Detection: Electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).[18]
-
MRM Transitions:
-
Megestrol acetate: m/z 385.5 → 267.1[18]
-
Megestrol acetate-d3: The precursor ion would be approximately m/z 388.5, and the product ion would likely be similar to the non-deuterated form, requiring empirical determination.
-
Signaling Pathways of Megestrol Acetate
The biological effects of megestrol acetate, and by extension Megestrol acetate-d3, are mediated through its interaction with several nuclear receptors. The primary target is the progesterone receptor (PR). However, it also exhibits activity at the glucocorticoid receptor (GR) and the androgen receptor (AR), and can induce the expression of metabolizing enzymes through the pregnane X receptor (PXR).
Progesterone Receptor (PR) Signaling
Megestrol acetate is a potent agonist of the progesterone receptor.[19] Its binding to PR can initiate both classical genomic and non-classical rapid signaling pathways.
Classical (Genomic) Pathway:
-
Megestrol acetate diffuses across the cell membrane and binds to the progesterone receptor in the cytoplasm or nucleus.
-
Upon ligand binding, the receptor undergoes a conformational change, dissociates from heat shock proteins, and dimerizes.
-
The receptor-ligand complex translocates to the nucleus and binds to specific DNA sequences known as progesterone response elements (PREs) in the promoter regions of target genes.
-
This binding recruits co-activators or co-repressors, leading to the modulation of gene transcription. This genomic action is responsible for the anti-proliferative effects in hormone-responsive cancers.[1]
Non-Classical (Rapid) Pathway:
-
A subpopulation of progesterone receptors located outside the nucleus, potentially in the cytoplasm or at the cell membrane, can be activated by megestrol acetate.
-
This activation leads to the rapid, non-genomic activation of intracellular signaling cascades, such as the c-Src/MAPK pathway.[20][21]
-
These signaling pathways can, in turn, phosphorylate and modulate the activity of various cellular proteins, including the nuclear progesterone receptor itself, thereby influencing gene expression indirectly.[22]
Glucocorticoid Receptor (GR) Signaling and Appetite Stimulation
The appetite-stimulating effects of megestrol acetate are not fully understood but are thought to be mediated, in part, through its interaction with the glucocorticoid receptor.[23] Megestrol acetate has been shown to increase the proliferation, migration, and adipogenic differentiation of adipose-derived stem cells via the glucocorticoid receptor.[19] The proposed mechanism for appetite enhancement also involves the stimulation of neuropeptide Y release and the inhibition of pro-inflammatory cytokines like TNF-α and interleukins, which are implicated in cachexia.[2]
Pregnane X Receptor (PXR) and CYP3A4 Induction
Megestrol acetate has been identified as a specific inducer of the cytochrome P450 3A4 (CYP3A4) enzyme. This induction is mediated by the activation of the human pregnane X receptor (hPXR).[24] This is a critical consideration in clinical settings, as it indicates a potential for drug-drug interactions when megestrol acetate is co-administered with other drugs that are substrates of CYP3A4.[24]
Conclusion
Megestrol acetate-d3 is an essential analytical tool for researchers and drug development professionals working with its non-deuterated parent compound. Its stable isotopic label allows for precise and accurate quantification in complex biological matrices, facilitating critical pharmacokinetic and metabolic studies. Understanding its chemical properties, synthesis, and analytical methodologies is crucial for its effective application. Furthermore, a thorough knowledge of the signaling pathways of megestrol acetate, primarily through the progesterone receptor but also involving glucocorticoid, androgen, and pregnane X receptors, provides the necessary context for interpreting experimental results and understanding its therapeutic and potential off-target effects. This guide serves as a foundational resource to support the continued research and development involving this important compound.
References
- 1. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]
- 2. Megestrol acetate - Wikipedia [en.wikipedia.org]
- 3. veeprho.com [veeprho.com]
- 4. Megestrol Acetate-d3 | C24H32O4 | CID 71434247 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 7. Megestrol Acetate-d3 - CAS - 595-33-5 (non-labelled) | Axios Research [axios-research.com]
- 8. labsolu.ca [labsolu.ca]
- 9. Megestrol Acetate | C24H32O4 | CID 11683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Megestrol acetate | 595-33-5 [chemicalbook.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. cdn.usbio.net [cdn.usbio.net]
- 13. Megestrol Acetate-D3 | TRC-M208052-0.5MG | LGC Standards [lgcstandards.com]
- 14. benchchem.com [benchchem.com]
- 15. Megestrol acetate preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 16. CN107513090A - The preparation method of megestrol acetate - Google Patents [patents.google.com]
- 17. Megestrol acetate synthesis - chemicalbook [chemicalbook.com]
- 18. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Megestrol Acetate Increases the Proliferation, Migration, and Adipogenic Differentiation of Adipose-Derived Stem Cells via Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 21. Frontiers | Progesterone Signaling Mechanisms in Brain and Behavior [frontiersin.org]
- 22. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Megestrol acetate is a specific inducer of CYP3A4 mediated by human pregnane X receptor - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Megestrol Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Megestrol acetate and its isotopically labeled analog, Megestrol acetate-d3. Detailed experimental protocols, comparative data, and a visual representation of the synthetic workflow are presented to facilitate understanding and replication in a research and development setting.
Introduction
Megestrol acetate is a synthetic progestin with established applications in oncology and as an appetite stimulant.[1] The use of stable isotope-labeled internal standards is crucial for accurate quantification in pharmacokinetic and metabolic studies. Megestrol acetate-d3, where the three hydrogen atoms of the 6-methyl group are replaced by deuterium, serves as an ideal internal standard for mass spectrometry-based bioanalytical assays.[2] The deuterium labeling provides a distinct mass shift without significantly altering the chemical properties of the molecule. This guide details a robust synthetic route for the preparation of Megestrol acetate-d3.
The synthesis of Megestrol acetate and its deuterated analog is typically achieved through a two-step process starting from 6-keto-17α-acetoxyprogesterone.[3] The key steps involve the protection of the ketone groups, followed by a Grignard reaction to introduce the methyl or trideuteromethyl group, and subsequent hydrolysis and dehydration to yield the final product.
Synthetic Workflow
The overall synthetic pathway for Megestrol acetate-d3 is depicted in the following workflow diagram.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of both unlabeled Megestrol acetate and its deuterated analog, Megestrol acetate-d3.
3.1. Synthesis of Unlabeled Megestrol Acetate
This protocol is based on established methods for the synthesis of megestrol acetate.[3][4][5][6]
Step 1: Ketal Protection of 6-keto-17α-acetoxyprogesterone
-
In a three-necked flask, dissolve 100 g of 6-keto-17α-acetoxyprogesterone in 600 mL of dichloromethane.
-
Add 50 g of ethylene glycol, 80 mL of triethyl orthoformate, and a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at 25-30°C for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid with pyridine.
-
Concentrate the solution under reduced pressure to remove 90-95% of the dichloromethane.
-
Add water to precipitate the crude diketal product. Collect the solid by filtration and wash with water.
Step 2: Grignard Reaction, Hydrolysis, and Dehydration
-
Dissolve the crude diketal product in tetrahydrofuran.
-
In a separate flask, prepare methylmagnesium bromide (Grignard reagent) from magnesium and methyl bromide in tetrahydrofuran.
-
Slowly add the diketal solution to the Grignard reagent at a controlled temperature of 10-50°C.
-
After the addition is complete, maintain the reaction at 50-55°C for 8-10 hours, monitoring by TLC.
-
Upon completion, slowly add a strong acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the Grignard adduct and deprotect the ketal groups.
-
Maintain the hydrolysis and dehydration at 60-65°C for 4-8 hours.
-
Neutralize the reaction mixture to pH 6-7.
-
Concentrate the solution under reduced pressure to remove the organic solvent.
-
Add water to precipitate the crude Megestrol acetate.
Step 3: Purification
-
Collect the crude product by filtration and wash with water.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/dichloromethane) with activated carbon for decolorization.
-
Collect the purified Megestrol acetate crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
3.2. Synthesis of Megestrol acetate-d3
The synthesis of Megestrol acetate-d3 follows the same procedure as the unlabeled compound, with the key difference being the use of a deuterated Grignard reagent in Step 2.
Step 1: Ketal Protection of 6-keto-17α-acetoxyprogesterone
-
Follow the protocol outlined in Section 3.1, Step 1.
Step 2: Grignard Reaction with Trideuteromethylmagnesium Iodide, Hydrolysis, and Dehydration
-
Dissolve the crude diketal product in anhydrous tetrahydrofuran.
-
In a separate, flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), prepare trideuteromethylmagnesium iodide (CD3MgI) from magnesium turnings and trideuteromethyl iodide (CD3I) in anhydrous tetrahydrofuran.
-
Slowly add the diketal solution to the freshly prepared CD3MgI solution at a controlled temperature of 10-50°C.
-
After the addition is complete, maintain the reaction at 50-55°C for 8-10 hours, monitoring by TLC.
-
Upon completion, slowly add a strong acid (e.g., hydrochloric acid or sulfuric acid) to hydrolyze the Grignard adduct and deprotect the ketal groups.
-
Maintain the hydrolysis and dehydration at 60-65°C for 4-8 hours.
-
Neutralize the reaction mixture to pH 6-7.
-
Concentrate the solution under reduced pressure to remove the organic solvent.
-
Add water to precipitate the crude Megestrol acetate-d3.
Step 3: Purification
-
Follow the protocol outlined in Section 3.1, Step 3 for the purification of Megestrol acetate-d3.
Data Presentation
The following tables summarize the key quantitative data for both unlabeled Megestrol acetate and the isotopically labeled Megestrol acetate-d3. The data for Megestrol acetate-d3 are illustrative and based on typical results for deuterated steroids.
Table 1: Chemical and Physical Properties
| Property | Megestrol Acetate | Megestrol acetate-d3 |
| Chemical Formula | C₂₄H₃₂O₄ | C₂₄H₂₉D₃O₄ |
| Molecular Weight | 384.51 g/mol | 387.53 g/mol |
| Appearance | White crystalline solid | White crystalline solid |
| Melting Point | 214-220 °C | 214-220 °C (expected) |
Table 2: Reaction Parameters and Yields
| Parameter | Unlabeled Synthesis | d3-Labeled Synthesis |
| Starting Material | 6-keto-17α-acetoxyprogesterone | 6-keto-17α-acetoxyprogesterone |
| Methylating Agent | CH₃MgBr | CD₃MgI |
| Grignard Reaction Temp. | 50-55 °C | 50-55 °C |
| Grignard Reaction Time | 8-10 hours | 8-10 hours |
| Hydrolysis/Dehydration Temp. | 60-65 °C | 60-65 °C |
| Overall Yield | 80-85% | 75-85% (expected) |
Table 3: Analytical Data
| Analysis | Megestrol Acetate | Megestrol acetate-d3 (Illustrative) |
| ¹H NMR | Presence of a singlet for the 6-methyl protons. | Absence of a singlet for the 6-methyl protons. |
| ¹³C NMR | Signal for the 6-methyl carbon. | Signal for the 6-methyl carbon appears as a multiplet due to C-D coupling. |
| Mass Spectrometry (m/z) | [M+H]⁺ ≈ 385.24 | [M+H]⁺ ≈ 388.26 |
| Purity (HPLC) | >99% | >99% (expected) |
| Isotopic Purity | N/A | >98 atom % D |
Characterization of Megestrol acetate-d3
The successful synthesis and isotopic labeling of Megestrol acetate-d3 can be confirmed by a combination of analytical techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight of the deuterated compound. A mass shift of +3 Da compared to the unlabeled standard is expected. The isotopic purity can be determined by analyzing the relative intensities of the mass peaks corresponding to the d0, d1, d2, and d3 species.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The most direct evidence for successful deuteration is the disappearance of the proton signal corresponding to the 6-methyl group in the ¹H NMR spectrum.
-
¹³C NMR: The carbon signal of the deuterated methyl group (CD₃) will exhibit a characteristic multiplet splitting pattern due to coupling with deuterium, and a slight upfield shift compared to the CH₃ group in the unlabeled compound.
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final product, ensuring the absence of starting materials and byproducts. The retention time of Megestrol acetate-d3 should be identical to that of the unlabeled standard.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and characterization of Megestrol acetate-d3. The described two-step synthetic route is efficient and adaptable for isotopic labeling. The provided protocols and illustrative data serve as a valuable resource for researchers and professionals in drug development and related fields, enabling the reliable production of this important internal standard for bioanalytical applications.
References
Megestrol acetate-d3-1 mechanism of action as an internal standard
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of Megestrol acetate-d3 when utilized as an internal standard in bioanalytical methodologies. The focus is on its application in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), a cornerstone technique in drug metabolism and pharmacokinetic studies.
Introduction: Megestrol Acetate and the Role of Internal Standards
Megestrol acetate is a synthetic progestin, a derivative of the naturally occurring hormone progesterone.[1] It is primarily used as an appetite stimulant in patients with cachexia associated with conditions like cancer and HIV/AIDS, and also in the treatment of breast and endometrial cancers.[2][3] The therapeutic effects of megestrol acetate are mediated through its interaction with progesterone and glucocorticoid receptors.[1][2][3]
In the realm of bioanalysis, the accurate quantification of therapeutic agents like megestrol acetate in biological matrices is paramount for drug development and clinical monitoring. The inherent variability in sample preparation and instrumental analysis necessitates the use of an internal standard (IS). An ideal internal standard is a compound that is structurally and chemically similar to the analyte of interest but can be differentiated by the analytical instrument. Stable isotope-labeled (SIL) compounds, such as Megestrol acetate-d3, are considered the gold standard for internal standards in LC-MS analysis.[4][5]
Mechanism of Action of Megestrol Acetate-d3 as an Internal Standard
The "mechanism of action" of Megestrol acetate-d3 as an internal standard is not biological but rather analytical. Its efficacy lies in its ability to mimic the behavior of the unlabeled megestrol acetate (the analyte) throughout the entire analytical process, thereby compensating for variations and ensuring accurate quantification. Megestrol acetate-d3 is a deuterated analog of megestrol acetate, meaning three of its hydrogen atoms have been replaced with deuterium atoms.[4] This subtle change in mass allows it to be distinguished from the native megestrol acetate by a mass spectrometer, while its chemical properties remain virtually identical.
The core principles of its function are:
-
Co-extraction: Megestrol acetate-d3, being chemically almost identical to megestrol acetate, exhibits the same partitioning behavior during sample extraction procedures (e.g., liquid-liquid extraction, solid-phase extraction). Any loss of the analyte during this step will be mirrored by a proportional loss of the internal standard.
-
Chromatographic Co-elution: In liquid chromatography, Megestrol acetate-d3 has a retention time that is very close to, if not identical with, megestrol acetate. This ensures that both compounds experience the same matrix effects at the point of elution into the mass spectrometer.
-
Correction for Matrix Effects: Biological matrices are complex and can contain endogenous components that interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to ion suppression or enhancement. Since Megestrol acetate-d3 co-elutes with the analyte, it is subjected to the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these effects are normalized.
-
Compensation for Instrumental Variability: Minor fluctuations in the performance of the LC-MS system, such as injection volume variations or changes in ionization efficiency, will affect both the analyte and the internal standard to the same extent. The use of the response ratio effectively cancels out this variability.
In essence, the addition of a known quantity of Megestrol acetate-d3 to each sample at the beginning of the workflow allows for the reliable and accurate calculation of the unknown concentration of megestrol acetate, irrespective of procedural and instrumental inconsistencies.
Signaling Pathway of Megestrol Acetate
To understand the biological context of the analyte, the signaling pathway of megestrol acetate is illustrated below. As a synthetic progestin, megestrol acetate primarily acts as an agonist for the progesterone receptor (PR).[1][2] Additionally, it exhibits glucocorticoid activity by binding to the glucocorticoid receptor (GR).[1][2][3] Upon binding to these nuclear receptors in the cytoplasm, the ligand-receptor complex translocates to the nucleus, where it binds to specific hormone response elements on the DNA, leading to the modulation of target gene expression.[6] This can result in anti-estrogenic effects and the regulation of appetite.
References
Commercial Availability and Technical Guide for Megestrol Acetate-d3-1
A Comprehensive Resource for Researchers and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, suppliers, and analytical applications of Megestrol acetate-d3-1. The information is tailored for researchers, scientists, and professionals involved in drug development who require high-purity stable isotope-labeled internal standards for quantitative analysis.
Data Presentation: Commercial Suppliers and Product Specifications
This compound is available from several reputable suppliers of chemical standards and research materials. The following table summarizes the available quantitative data to facilitate comparison. Pricing information is often available upon request from the suppliers.
| Supplier | Catalog Number | Purity | Available Quantities | CAS Number | Molecular Formula |
| LGC Standards | TRC-M208052 | >95% (HPLC)[1] | 0.5 mg, 5 mg | 162462-72-8 | C₂₄H₂₉D₃O₄ |
| Clearsynth | CS-O-03008 | Information available upon request | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | 162462-72-8 | C₂₄H₂₉D₃O₄ |
| Veeprho | Information available upon request | Information available upon request | Information available upon request | 162462-72-8 | C₂₄H₂₉D₃O₄ |
| TargetMol | TMIJ-0025 | Information available upon request | 1 mg, 5 mg | 162462-72-8 | C₂₄H₂₉D₃O₄ |
| MedChemExpress | HY-13676S | Information available upon request | Information available upon request | 162462-72-8 | C₂₄H₂₉D₃O₄ |
| VIVAN Life Sciences | VLCS-01327 | CoA, MASS, NMR, and HPLC provided | Information available upon request | 162462-72-8 | C₂₄H₂₉D₃O₄ |
| Pharmaffiliates | Information available upon request | Information available upon request | Information available upon request | 162462-72-8 | C₂₄H₂₉D₃O₄ |
Experimental Protocols: Bioanalytical Method for Megestrol Acetate Quantification
This compound is primarily utilized as an internal standard (IS) in the quantitative analysis of megestrol acetate in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in bioanalytical method development as it corrects for matrix effects and variations in sample processing and instrument response.[2][3]
Below is a detailed experimental protocol adapted from a validated LC-MS/MS method for the determination of megestrol acetate in human plasma.[4][5] This protocol can be readily modified to incorporate this compound as the internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution (this compound in methanol).
-
Add 20 µL of 1% formic acid and vortex for 1 minute.[5]
-
Perform liquid-liquid extraction by adding 1.2 mL of methyl-tert-butyl ether (MTBE) and vortexing for 10 minutes.[5]
-
Centrifuge the samples at 20,000 x g for 10 minutes at 4°C.[5]
-
Transfer 1.0 mL of the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 200 µL of the mobile phase.
-
Inject a 5 µL aliquot into the LC-MS/MS system.[2]
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatography System: An HPLC system capable of delivering a precise and stable flow.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A YMC Hydrosphere C18 column (or equivalent) is suitable for separation.[4][5]
-
Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium formate buffer (adjusted to pH 5.0 with formic acid) and methanol (60:40, v/v).[4][5]
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM).
-
This compound Transition: The precursor ion will be m/z 388.5 (M+H)+ due to the three deuterium atoms. The product ion would be expected to be the same as the unlabeled compound, m/z 267.1, assuming the deuterium atoms are not on the fragment lost. This would need to be confirmed experimentally.
-
Collision Energy: Optimized for each transition (e.g., 25 eV for megestrol acetate).[5]
Mandatory Visualizations
Experimental Workflow for Bioanalytical Quantification
The following diagram illustrates the key steps in the bioanalytical workflow for the quantification of megestrol acetate in a biological matrix using this compound as an internal standard.
Signaling Pathway Context (Illustrative)
While this compound is an analytical standard, its unlabeled counterpart, megestrol acetate, is a synthetic progestin that exerts its effects through hormonal pathways. The following diagram provides a simplified, illustrative overview of a potential signaling pathway influenced by progestins.
References
- 1. Development and validation of an LC-MS/MS method for the determination of six gestagens in kidney fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Decoding the Certificate of Analysis: A Technical Guide to Megestrol Acetate-d3-1
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive explanation of a representative Certificate of Analysis (CoA) for Megestrol acetate-d3-1. Understanding the data and experimental protocols detailed in a CoA is critical for ensuring the quality, identity, and purity of this isotopically labeled compound in research and development. This guide will walk through each key section of a typical CoA, presenting data in clear tabular formats, detailing the underlying experimental methodologies, and illustrating relevant biological pathways.
Compound Information and Physicochemical Properties
A Certificate of Analysis begins with fundamental information identifying the compound. This compound is a deuterated analog of Megestrol Acetate, a synthetic progestin. The "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium, typically on the 6-methyl group, to serve as a stable isotope-labeled internal standard for quantitative analysis by mass spectrometry.
Table 1: General and Physicochemical Data (Hypothetical Batch)
| Parameter | Specification | Result |
| Product Name | Megestrol Acetate-d3 | Megestrol Acetate-d3 |
| CAS Number | 162462-72-8 | Conforms |
| Molecular Formula | C₂₄H₂₉D₃O₄ | Conforms |
| Molecular Weight | 387.53 g/mol | 387.54 g/mol |
| Appearance | White to off-white solid | White crystalline powder |
| Melting Point | 218.0 - 220.0 °C | 219.1 °C |
| Solubility | Soluble in Methanol, Acetonitrile | Conforms |
Experimental Protocol: Melting Point Determination
The melting point is a crucial indicator of purity. A sharp melting range close to the reference value suggests a high-purity compound.
Methodology: A small amount of the crystalline sample is packed into a capillary tube and placed in a calibrated melting point apparatus. The temperature is gradually increased, and the range from which the substance first begins to melt to when it becomes completely liquid is recorded.
Identification and Structural Confirmation
This section of the CoA confirms the chemical identity and structure of the compound using various spectroscopic techniques.
Table 2: Spectroscopic and Structural Data (Hypothetical Batch)
| Test | Specification | Result |
| ¹H-NMR | Conforms to structure | Conforms |
| Mass Spectrometry (MS) | Conforms to structure | Conforms |
| Infrared (IR) Spectroscopy | Conforms to reference spectrum | Conforms |
Experimental Protocol: Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy
¹H-NMR provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the absence of a signal for the 6-methyl protons and the presence of all other expected proton signals would confirm the isotopic labeling and overall structure.
Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in a strong magnetic field. The sample is then irradiated with radio waves, and the absorption of energy by the hydrogen nuclei is detected. The resulting spectrum shows chemical shifts, signal integrations, and coupling patterns that are characteristic of the molecule's structure.
Experimental Protocol: Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can confirm the isotopic enrichment.
Methodology: The sample is ionized, and the resulting ions are accelerated into a magnetic or electric field. The mass-to-charge ratio (m/z) of the ions is measured. For this compound, the molecular ion peak should correspond to its deuterated mass. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, further confirming the elemental composition.
Purity and Impurity Profile
Purity is a critical parameter for any research compound. High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound.
Table 3: Chromatographic Purity (Hypothetical Batch)
| Test | Method | Specification | Result |
| Purity by HPLC | HPLC-UV | ≥ 98.0% | 99.6% |
| Related Substances | HPLC-UV | Report results | Impurity A: 0.15% Impurity B: 0.25% |
| Isotopic Purity | LC-MS | ≥ 99% Deuterium incorporation | 99.5% |
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Methodology: A solution of this compound is injected into the HPLC system.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.[1]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is often employed.
-
Detection: A UV detector set to a specific wavelength (e.g., 280 nm) measures the absorbance of the eluting compounds.[1]
-
Quantification: The purity is calculated by dividing the area of the main peak by the total area of all peaks in the chromatogram.
The workflow for a typical HPLC purity analysis is illustrated below.
Biological Mechanism of Action
While not part of a standard CoA, understanding the biological context is crucial for researchers. Megestrol acetate primarily acts as an agonist for the progesterone receptor (PR). It also has some affinity for glucocorticoid and androgen receptors. Its appetite-stimulating effects are thought to be mediated through various pathways, including the modulation of cytokines and neuropeptides.
The signaling pathway for Megestrol Acetate's primary action is through the progesterone receptor.
References
The Role of Megestrol Acetate-d3 in Therapeutic Drug Monitoring: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pivotal role of Megestrol Acetate-d3 in the therapeutic drug monitoring (TDM) of megestrol acetate. TDM is a critical practice for optimizing treatment efficacy and minimizing toxicity by maintaining plasma drug concentrations within a target therapeutic window. For megestrol acetate, a synthetic progestin used for appetite stimulation in cachexia and in the treatment of certain cancers, TDM can be instrumental in achieving desired clinical outcomes. The use of a stable isotope-labeled internal standard, such as Megestrol Acetate-d3, is the cornerstone of accurate and precise quantification of megestrol acetate in biological matrices by mass spectrometry.
Introduction to Megestrol Acetate and Therapeutic Drug Monitoring
Megestrol acetate is a synthetic derivative of progesterone with appetite-stimulating and antineoplastic properties.[1] It is primarily indicated for the management of anorexia, cachexia, or unexplained significant weight loss in patients with AIDS and cancer.[2][3] The therapeutic effect of megestrol acetate is dose-dependent, but pharmacokinetic variability among patients can lead to suboptimal or toxic plasma concentrations.[3][4] Factors such as drug interactions, liver function, and patient adherence can influence drug levels.[4][5]
Therapeutic drug monitoring aims to mitigate this variability by enabling dose adjustments based on measured plasma concentrations. This is particularly important for megestrol acetate, where a clear dose-response relationship has been established.[3] Accurate quantification of the drug is therefore essential, and this is most reliably achieved using sensitive bioanalytical methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6]
The Critical Role of Megestrol Acetate-d3 as an Internal Standard
In LC-MS/MS-based TDM, an internal standard (IS) is crucial for accurate quantification. The IS is a compound with physicochemical properties very similar to the analyte (megestrol acetate) that is added at a known concentration to every sample, calibrator, and quality control sample. It co-elutes with the analyte and experiences similar effects during sample preparation (e.g., extraction, evaporation) and ionization in the mass spectrometer. By comparing the signal of the analyte to the signal of the IS, any variations in the analytical process can be normalized, leading to highly precise and accurate results.
Megestrol Acetate-d3 is the ideal internal standard for the TDM of megestrol acetate.[7] As a deuterated analog, it is chemically identical to megestrol acetate, except that three of its hydrogen atoms have been replaced with deuterium. This results in a slightly higher molecular weight, allowing it to be distinguished from the unlabeled drug by the mass spectrometer, while ensuring it behaves almost identically during chromatography and sample processing. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis.[7]
Experimental Protocol: Quantification of Megestrol Acetate in Human Plasma using LC-MS/MS with Megestrol Acetate-d3
This section details a typical experimental protocol for the therapeutic drug monitoring of megestrol acetate using Megestrol Acetate-d3 as an internal standard. The methodology is based on established and validated LC-MS/MS methods for megestrol acetate quantification.
Sample Preparation: Liquid-Liquid Extraction
-
Plasma Collection : Collect whole blood samples from patients into tubes containing an anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma.
-
Aliquoting : Transfer a 100 µL aliquot of the plasma sample into a clean polypropylene tube.
-
Internal Standard Spiking : Add 25 µL of a working solution of Megestrol Acetate-d3 (concentration to be optimized, e.g., 2 µg/mL in methanol) to each plasma sample, calibrator, and quality control sample.
-
Acidification : Add 20 µL of 1% formic acid to each tube and vortex for 1 minute.
-
Extraction : Add 1.2 mL of methyl-tert-butyl-ether (MTBE) to each tube. Vortex vigorously for 10 minutes to extract the megestrol acetate and the internal standard into the organic layer.
-
Centrifugation : Centrifuge the tubes at 20,000 x g for 10 minutes at 4°C to achieve phase separation.
-
Supernatant Transfer : Carefully transfer 1.0 mL of the upper organic layer (MTBE) to a new set of tubes.
-
Evaporation : Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
The following table summarizes typical LC-MS/MS parameters for the analysis of megestrol acetate.
| Parameter | Condition |
| Liquid Chromatography | |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | YMC Hydrosphere C18 (50 x 2.0 mm, 3 µm) or equivalent |
| Mobile Phase | 10 mM Ammonium Formate (pH 5.0) : Methanol (60:40, v/v) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Mass Spectrometer | AB Sciex API 4000 or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Source Temperature | 650°C |
| IonSpray Voltage | 5500 V |
| Nebulizer Gas (GS1) | 60 psi |
| Heater Gas (GS2) | 60 psi |
| Curtain Gas | 20 psi |
| Collision Gas | 7 psi |
| MRM Transitions | |
| Megestrol Acetate | Q1: 385.5 m/z → Q3: 267.1 m/z |
| Megestrol Acetate-d3 | Q1: 388.5 m/z → Q3: 267.1 m/z (or other appropriate product ion) |
| Dwell Time | 200 ms |
Quantitative Data and Method Validation
A robust TDM assay must be fully validated to ensure the reliability of the results. The following table summarizes typical validation parameters for an LC-MS/MS method for megestrol acetate, demonstrating the performance characteristics achievable with the use of a stable isotope-labeled internal standard.
| Validation Parameter | Typical Performance |
| Linearity Range | 1 - 2000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | |
| Low QC (3 ng/mL) | < 10% |
| Mid QC (70 ng/mL) | < 8% |
| High QC (1600 ng/mL) | < 7% |
| Inter-day Precision (%CV) | |
| Low QC (3 ng/mL) | < 12% |
| Mid QC (70 ng/mL) | < 9% |
| High QC (1600 ng/mL) | < 8% |
| Accuracy (% Bias) | |
| Low QC (3 ng/mL) | ± 10% |
| Mid QC (70 ng/mL) | ± 8% |
| High QC (1600 ng/mL) | ± 7% |
| Extraction Recovery | > 85% |
| Matrix Effect | Minimal and compensated by the internal standard |
Data presented are representative values from published literature and should be established for each specific assay.
Visualizing Workflows and Pathways
Therapeutic Drug Monitoring Workflow
The following diagram illustrates the general workflow for the therapeutic drug monitoring of megestrol acetate using Megestrol Acetate-d3.
Simplified Signaling Pathway of Megestrol Acetate
Megestrol acetate primarily exerts its effects through interaction with progesterone and glucocorticoid receptors. The diagram below provides a simplified representation of its mechanism of action.
Conclusion
The use of Megestrol Acetate-d3 as an internal standard is indispensable for the accurate and precise therapeutic drug monitoring of megestrol acetate. The detailed LC-MS/MS protocol and validation data presented in this guide underscore the robustness of this analytical approach. By implementing TDM, clinicians and researchers can optimize megestrol acetate therapy, leading to improved patient outcomes and a better understanding of its pharmacokinetic-pharmacodynamic relationship. This technical guide serves as a foundational resource for professionals in drug development and clinical research aiming to establish and utilize high-quality bioanalytical methods for megestrol acetate.
References
- 1. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study [journal.hep.com.cn]
- 3. Comparison of the pharmacokinetic characteristics and bioequivalence between two nanosuspension formulations of megestrol acetate in healthy Korean male subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. researchgate.net [researchgate.net]
In-Depth Technical Guide: Mass Spectrometric Fragmentation of Megestrol Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the mass spectrometric fragmentation of Megestrol acetate-d3, a deuterated analog of Megestrol acetate often utilized as an internal standard in pharmacokinetic and bioanalytical studies.[1] A thorough understanding of its fragmentation behavior is critical for developing robust and sensitive analytical methods.
Core Concepts in Fragmentation
Under typical electrospray ionization (ESI) in the positive ion mode, Megestrol acetate-d3 is readily protonated to form the precursor ion, [M+H]⁺. Subsequent collision-induced dissociation (CID) in the mass spectrometer's collision cell induces fragmentation. The fragmentation of steroid acetates commonly involves the neutral loss of the acetate group and characteristic cleavages of the steroid ring structure.
Quantitative Fragmentation Data
The deuteration of Megestrol acetate at the 6-methyl position results in a 3-dalton mass shift compared to the unlabeled compound. This shift is consistently observed in the precursor ion and any fragment ions that retain the 6-methyl-d3 group. The primary multiple reaction monitoring (MRM) transitions for Megestrol acetate-d3 are summarized below.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss (Da) | Proposed Fragmentation |
| Megestrol acetate-d3 | 388.5 | 328.4 | 60.1 | Loss of acetic acid |
| Megestrol acetate-d3 | 388.5 | 270.1 | 118.4 | Loss of acetic acid and subsequent fragmentation |
Proposed Fragmentation Pathway
The fragmentation of the Megestrol acetate-d3 precursor ion ([M+H]⁺ at m/z 388.5) is initiated by the facile elimination of the acetate group as neutral acetic acid (CH₃COOH), a common fragmentation route for steroid acetates. This results in the formation of a stable product ion at m/z 328.4. A secondary fragmentation pathway can lead to a product ion at m/z 270.1.
References
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Megestrol Acetate in Urine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate is a synthetic progestin widely used as an appetite stimulant in patients with cachexia, particularly in the context of cancer or AIDS.[1] Monitoring its excretion in urine is crucial for pharmacokinetic studies, treatment optimization, and compliance verification. The primary route of megestrol acetate elimination from the body is through urine, with urinary excretion accounting for a mean of 66.4% of the administered dose.[1][2][3] It is largely metabolized and excreted as glucuronide conjugates.[2]
This document provides a detailed protocol for the quantitative analysis of megestrol acetate in human urine using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a deuterated internal standard, Megestrol acetate-d3, ensures high accuracy and precision by compensating for matrix effects and variations during sample preparation and analysis.[4]
Principle
The method involves the enzymatic hydrolysis of megestrol acetate glucuronide conjugates in urine, followed by a liquid-liquid extraction (LLE) to isolate the analyte and the internal standard. The extracted samples are then analyzed by reverse-phase LC-MS/MS operating in positive ion electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) to achieve high selectivity and sensitivity.
Materials and Reagents
-
Analytes and Standards:
-
Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (analytical grade)
-
β-glucuronidase from E. coli
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human urine (drug-free)
-
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Megestrol Acetate and Megestrol Acetate-d3 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Megestrol Acetate stock solution with methanol:water (1:1) to create calibration standards.
-
Internal Standard (IS) Working Solution: Prepare a working solution of Megestrol Acetate-d3 in methanol at a suitable concentration.
-
Calibration Standards and QC Samples: Spike drug-free human urine with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.
Sample Preparation
-
Enzymatic Hydrolysis:
-
To 1 mL of urine sample (calibrator, QC, or unknown), add 20 µL of the Megestrol Acetate-d3 internal standard working solution.
-
Add 500 µL of 1 M ammonium acetate buffer (pH 6.5).
-
Add 10 µL of β-glucuronidase enzyme solution.
-
Vortex mix and incubate at 37°C for 12-16 hours (overnight).
-
-
Liquid-Liquid Extraction (LLE):
-
After hydrolysis, add 3 mL of methyl tert-butyl ether (MTBE) to the sample tube.
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
LC-MS/MS Instrumentation and Conditions
The following parameters provide a starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| LC System | UPLC/HPLC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: Example LC Gradient
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 30 |
| 5.0 | 30 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Table 4: MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Megestrol Acetate | 385.2 | 267.1 | 40 | 20 |
| Megestrol Acetate-d3 | 388.2 | 270.1 | 40 | 20 |
Note: The specific m/z transitions and instrument parameters should be optimized for your specific instrument and deuterated standard.
Data Presentation
Table 5: Method Validation Parameters
| Parameter | Acceptance Criteria |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10 |
| Precision (%CV) | < 15% (20% at LLOQ) |
| Accuracy (%Bias) | ± 15% (± 20% at LLOQ) |
| Recovery (%) | Consistent and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability | Stable under tested conditions (freeze-thaw, short-term, long-term) |
Visualizations
Caption: Experimental workflow for megestrol acetate analysis in urine.
Caption: Logical relationship of megestrol acetate metabolism and analysis.
References
- 1. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. MEGESTROL ACETATE ORAL SUSPENSION, USP [dailymed.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. megestrol acetate — TargetMol Chemicals [targetmol.com]
- 6. Megestrol Acetate-d3 | TargetMol [targetmol.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Megestrol Acetate-d3 in Preclinical Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of megestrol acetate-d3 as an internal standard in preclinical pharmacokinetic (PK) studies of megestrol acetate. Detailed protocols for in-life studies in rats and subsequent bioanalysis are provided to guide researchers in designing and executing robust preclinical evaluations.
Introduction
Megestrol acetate is a synthetic progestin with appetite-stimulating properties, making it a therapeutic option for cachexia associated with chronic illnesses. Preclinical pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of megestrol acetate, providing critical data for dose selection and safety assessment. The use of a stable isotope-labeled internal standard, such as megestrol acetate-d3, is crucial for accurate quantification of the analyte in biological matrices by correcting for variability in sample processing and instrument response.
Mechanism of Action of Megestrol Acetate
Megestrol acetate exerts its pharmacological effects through multiple pathways. Its primary mechanism involves agonizing the progesterone receptor (PR) and the glucocorticoid receptor (GR)[1][2]. The activation of these receptors in the hypothalamus is thought to modulate the expression of neuropeptides involved in appetite regulation, such as neuropeptide Y (NPY), leading to an orexigenic effect[3].
Figure 1: Simplified signaling pathway of megestrol acetate in appetite stimulation.
Preclinical Pharmacokinetic Study Protocol: Oral Administration in Rats
This protocol outlines a typical single-dose pharmacokinetic study of megestrol acetate in Sprague-Dawley rats.
1. Objective: To determine the pharmacokinetic profile of megestrol acetate following oral administration in rats.
2. Materials:
-
Megestrol Acetate
-
Vehicle for oral suspension (e.g., 0.5% w/v hydroxypropyl methylcellulose in purified water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection supplies (e.g., K2-EDTA tubes, syringes)
-
Centrifuge
3. Experimental Procedure:
-
Animal Acclimatization: Acclimate rats for at least 7 days prior to the study with free access to standard chow and water.
-
Dosing:
-
Fast animals overnight (approximately 12 hours) before dosing, with water ad libitum.
-
Prepare a homogenous suspension of megestrol acetate in the vehicle at the desired concentration.
-
Administer a single oral dose of megestrol acetate (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at the following time points: pre-dose (0 h), 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.
-
Collect blood into K2-EDTA tubes and place on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4°C (e.g., 3000 rpm for 10 minutes) within 30 minutes of collection.
-
Harvest the plasma and store at -80°C until bioanalysis.
-
Figure 2: Experimental workflow for a preclinical pharmacokinetic study.
Bioanalytical Method: LC-MS/MS Analysis of Megestrol Acetate in Rat Plasma
This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of megestrol acetate in rat plasma using megestrol acetate-d3 as an internal standard (IS).
1. Reagents and Materials:
-
Megestrol Acetate and Megestrol Acetate-d3 reference standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Rat plasma (blank)
-
Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents
2. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of rat plasma, add 25 µL of megestrol acetate-d3 internal standard solution (e.g., 100 ng/mL in methanol).
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
3. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1200 series or equivalent |
| Column | YMC Hydrosphere C18 (e.g., 2.0 x 50 mm, 3 µm) or equivalent |
| Mobile Phase | A: 10 mM Ammonium Formate in Water with 0.1% Formic AcidB: Methanol |
| Gradient | Isocratic or gradient elution suitable for separation |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive |
| MRM Transitions | Megestrol Acetate: m/z 385.5 → 267.1Megestrol Acetate-d3: m/z 388.5 → 270.1 (example) |
| Collision Energy | Optimized for each transition |
4. Calibration and Quality Control:
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of megestrol acetate into blank rat plasma.
-
Process and analyze calibration standards and QCs with the study samples.
-
The concentration of megestrol acetate in the samples is determined from the calibration curve based on the peak area ratio of the analyte to the internal standard.
Data Presentation
The following tables present representative pharmacokinetic parameters of megestrol acetate from a preclinical study in Beagle dogs after oral administration of a 10 mg/kg dose of a nanocrystal dispersion (NCD) formulation. While the primary protocol is for rats, this data provides an example of expected pharmacokinetic values in a preclinical species.
Table 1: Pharmacokinetic Parameters of Megestrol Acetate in Beagle Dogs (Fed State)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 3,777 ± 2,489 |
| Tmax (h) | 2.0 ± 0.8 |
| AUC (ng·h/mL) | 27,624 ± 11,850 |
Data adapted from FDA pharmacology/toxicology review and evaluation documents.[4]
Table 2: Pharmacokinetic Parameters of Megestrol Acetate in Beagle Dogs (Fasted State)
| Parameter | Mean ± SD |
| Cmax (ng/mL) | 2,210 ± 1,023 |
| Tmax (h) | 1.8 ± 0.4 |
| AUC (ng·h/mL) | 14,868 ± 4,305 |
Data adapted from FDA pharmacology/toxicology review and evaluation documents.[4]
Conclusion
The protocols and data presented provide a framework for conducting preclinical pharmacokinetic studies of megestrol acetate using megestrol acetate-d3 as an internal standard. The detailed methodologies for in-life studies in rats and subsequent LC-MS/MS bioanalysis are designed to yield accurate and reproducible data. The use of a stable isotope-labeled internal standard is paramount for mitigating analytical variability and ensuring the integrity of the pharmacokinetic results, which are fundamental for the progression of drug development programs.
References
Application Notes and Protocols for High-Throughput Screening Assays and Bioanalysis Utilizing Megestrol Acetate and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate is a synthetic progestin that functions as a potent agonist for the progesterone receptor (PR).[1][2] The progesterone receptor, a member of the nuclear receptor superfamily, is a critical regulator of developmental and reproductive processes.[3] Its role in the progression of endocrine-dependent cancers, such as breast and endometrial cancer, establishes it as a significant therapeutic target for drug discovery programs.[3][4]
The typical drug discovery workflow for identifying novel PR modulators begins with high-throughput screening (HTS) to identify initial "hit" compounds from large chemical libraries. These hits then undergo further evaluation in secondary assays and preclinical studies, including pharmacokinetics (PK). In this context, Megestrol acetate serves as an essential reference compound or positive control in HTS assays due to its well-characterized activity.
For the subsequent bioanalytical stages, such as in vitro metabolism or in vivo PK studies, accurate quantification of analytes in complex biological matrices is paramount. Megestrol acetate-d3, a stable isotope-labeled (SIL) analog of Megestrol acetate, is an ideal internal standard for mass spectrometry-based quantification.[5][6] Its use corrects for variations in sample preparation and matrix effects, ensuring the generation of precise and reliable data.
These application notes provide detailed protocols for a cell-based HTS assay for PR agonists using Megestrol acetate as a control, and a high-throughput bioanalytical method for quantification using Megestrol acetate-d3 as an internal standard.
Progesterone Receptor Signaling Pathway
Megestrol acetate mimics the action of endogenous progesterone.[4] In the classical signaling pathway, the ligand binds to the progesterone receptor in the cytoplasm. This binding event induces a conformational change, leading to receptor dimerization and translocation into the nucleus. Inside the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Progesterone Response Elements (PREs) in the promoter regions of target genes, thereby modulating their transcription.[7][8]
Caption: Classical progesterone receptor signaling pathway.
Application Note 1: High-Throughput Screening for Progesterone Receptor Agonists
This protocol describes a cell-based reporter gene assay designed for HTS to identify novel agonists of the progesterone receptor. Megestrol acetate is used as the positive control to which the activity of test compounds is compared.
Experimental Workflow: HTS Reporter Assay
The workflow is optimized for a 384-well plate format to maximize throughput. It involves cell seeding, compound addition, incubation to allow for receptor activation and reporter gene expression, and finally, signal detection.
Caption: High-throughput screening workflow for a PR reporter assay.
Experimental Protocol
-
Cell Line : Use a mammalian cell line (e.g., T47D or a stably transfected HEK293 line) expressing the human progesterone receptor and a reporter construct containing a luciferase gene under the control of a PRE-containing promoter.
-
Materials :
-
PR-reporter cell line
-
Cell culture medium (e.g., DMEM with 10% charcoal-stripped FBS)
-
Assay plates (384-well, white, solid bottom)
-
Test compound library (typically at 10 mM in DMSO)
-
Megestrol acetate (positive control)
-
DMSO (vehicle/negative control)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Multichannel pipettes and a liquid handler
-
Luminometer plate reader
-
-
Procedure :
-
Cell Plating : Trypsinize and resuspend cells in the assay medium. Dispense 10,000 cells in 40 µL of medium into each well of the 384-well assay plates. Incubate at 37°C, 5% CO₂ for 24 hours.
-
Compound Preparation : Perform serial dilutions of the test compounds and controls in DMSO. Further dilute in assay medium to achieve the final desired concentrations (e.g., 10-point curve from 10 µM to 0.5 nM). The final DMSO concentration in the assay should be ≤ 0.1%.
-
Compound Addition : Add 10 µL of the diluted compound solutions to the appropriate wells.
-
Test Wells : Add test compounds.
-
Positive Control Wells : Add Megestrol acetate (e.g., final concentration of 1 µM).
-
Negative Control Wells : Add vehicle (0.1% DMSO).
-
-
Incubation : Incubate the plates at 37°C, 5% CO₂ for 18-24 hours.
-
Signal Detection : Equilibrate the plates and the luciferase assay reagent to room temperature. Add 25 µL of the reagent to each well.
-
Measurement : Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the intensity using a luminometer.
-
-
Data Analysis :
-
Normalize the data by setting the average signal from the negative control wells as 0% activation and the average signal from the positive control (Megestrol acetate) wells as 100% activation.
-
Calculate the % activation for each test compound concentration.
-
Plot dose-response curves and determine EC₅₀ values for active compounds.
-
Flag compounds showing >50% activation at 10 µM as primary "hits".
-
Data Presentation: HTS Results
| Compound ID | Concentration (µM) | Raw Luminescence (RLU) | % Activation (vs. Megestrol Acetate) | Hit ( >50%) |
| Vehicle | N/A | 5,120 | 0% | No |
| Megestrol Acetate | 1.0 | 895,400 | 100% | N/A |
| TestCmpd_001 | 10.0 | 650,210 | 72.5% | Yes |
| TestCmpd_002 | 10.0 | 8,340 | 0.4% | No |
| TestCmpd_003 | 10.0 | 488,150 | 54.3% | Yes |
Application Note 2: High-Throughput Bioanalysis using LC-MS/MS with Megestrol Acetate-d3
This protocol details a robust LC-MS/MS method for the quantification of analytes in plasma. It is designed for a 96-well format to support downstream ADME and PK studies of hits identified from HTS campaigns. Megestrol acetate-d3 is used as the internal standard (IS) to ensure accuracy.
Experimental Workflow: Bioanalysis
The workflow emphasizes efficiency and minimal sample handling through protein precipitation in a 96-well plate format, followed by direct injection into the LC-MS/MS system.
Caption: High-throughput bioanalytical workflow using 96-well plates.
Experimental Protocol
-
Objective : To quantify an analyte (e.g., Megestrol acetate or a novel hit compound) in human plasma.
-
Materials :
-
Human plasma
-
Analyte stock solution (1 mg/mL in methanol)
-
Megestrol acetate-d3 stock solution (1 mg/mL in methanol)
-
Acetonitrile (ACN) with 0.1% formic acid
-
96-well collection plates (2 mL deep well and shallow well)
-
LC-MS/MS system
-
-
Procedure :
-
Prepare Calibration Standards and QCs : Serially dilute the analyte stock solution in plasma to prepare calibration standards (e.g., 1-2000 ng/mL) and quality control (QC) samples (low, mid, high concentrations).
-
Sample Preparation :
-
Aliquot 50 µL of standards, QCs, and unknown plasma samples into a 96-well deep-well plate.
-
Add 10 µL of the working internal standard solution (Megestrol acetate-d3, e.g., at 100 ng/mL) to all wells except the blank.
-
Add 150 µL of cold acetonitrile to each well to precipitate proteins.
-
Seal the plate, vortex for 2 minutes, and then centrifuge at 4000 rpm for 10 minutes.
-
Carefully transfer 100 µL of the supernatant to a new 96-well plate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 60:40 Methanol:Water).
-
-
-
LC-MS/MS Analysis : Inject the prepared samples onto the LC-MS/MS system.
Data Presentation: LC-MS/MS Parameters and Calibration Curve
Table: Suggested LC-MS/MS Parameters
| Parameter | Setting |
| LC System | |
| Column | C18 Column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Methanol |
| Flow Rate | 0.4 mL/min |
| Gradient | Isocratic 60% B or a rapid gradient depending on analyte |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS System | |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) |
| MRM Transition (Analyte) | e.g., Megestrol Acetate: m/z 385.5 → 267.1[9][10] |
| MRM Transition (IS) | Megestrol Acetate-d3: m/z 388.5 → 270.1 (Predicted) |
| Dwell Time | 100 ms |
| Collision Energy | Optimize for specific analyte and instrument (e.g., 25 eV)[10] |
Table: Example Calibration Curve Data
| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 2,540 | 510,800 | 0.0050 |
| 5 | 12,810 | 515,200 | 0.0249 |
| 25 | 63,990 | 509,500 | 0.1256 |
| 100 | 258,300 | 512,400 | 0.5041 |
| 500 | 1,295,000 | 511,000 | 2.5342 |
| 2000 | 5,210,000 | 513,300 | 10.149 |
| Linearity (r²) | - | - | 0.998 |
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]
- 3. Progesterone Receptor Signaling Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facebook [cancer.gov]
- 5. Megestrol Acetate-D3 - Acanthus Research [acanthusresearch.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. progesterone receptor signaling pathway Gene Ontology Term (GO:0050847) [informatics.jax.org]
- 8. Signaling inputs to progesterone receptor gene regulation and promoter selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction (SPE) Method for the Quantification of Megestrol Acetate in Human Plasma Using a Labeled Internal Standard and LC-MS/MS
Introduction
Megestrol acetate is a synthetic progestin with therapeutic applications in the treatment of hormone-sensitive cancers, such as breast and endometrial cancer, and for managing cachexia in patients with advanced diseases like cancer and AIDS.[1][2][3] Accurate quantification of megestrol acetate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note details a robust and sensitive method for the extraction of megestrol acetate from human plasma using solid-phase extraction (SPE) with a labeled internal standard, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard is critical for correcting matrix effects and improving the accuracy and reproducibility of the analytical method.[4]
Principle
This method employs a solid-phase extraction procedure to isolate megestrol acetate and its deuterated internal standard from human plasma. The use of a labeled internal standard, which has nearly identical chemical and physical properties to the analyte, allows for accurate correction of any variability during sample preparation and analysis.[4] Following extraction, the analyte and internal standard are quantified using a highly selective and sensitive LC-MS/MS method.
Experimental Protocols
Materials and Reagents
-
Megestrol Acetate reference standard
-
Megestrol Acetate-d3 (or other suitable deuterated standard) as the internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
-
Human plasma (blank)
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
SPE vacuum manifold
-
Standard laboratory glassware and pipettes
-
Vortex mixer
-
Centrifuge
Instrumentation
-
Liquid Chromatograph (LC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of megestrol acetate and the deuterated internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the megestrol acetate stock solution with a 50:50 methanol/water mixture to create calibration standards.
-
Internal Standard Working Solution: Dilute the deuterated internal standard stock solution with a 50:50 methanol/water mixture to achieve a final concentration suitable for spiking into plasma samples.
Sample Preparation and Solid-Phase Extraction (SPE) Protocol
-
Sample Thawing and Spiking: Thaw frozen plasma samples at room temperature. To a 100 µL aliquot of plasma, add 25 µL of the internal standard working solution and vortex for 1 minute.[5]
-
Protein Precipitation (Optional but Recommended): Add 200 µL of cold acetonitrile to the plasma sample to precipitate proteins. Vortex for 2 minutes and then centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.[6][7] Collect the supernatant for SPE.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out.[8]
-
Sample Loading: Load the supernatant from the protein precipitation step (or the diluted plasma sample if precipitation was not performed) onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of a 10% methanol in water solution to remove interfering substances.
-
Elution: Elute the megestrol acetate and internal standard from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.[9]
LC-MS/MS Analysis
-
LC Column: A C18 column (e.g., YMC Hydrosphere C18) is suitable for separation.[5][10]
-
Mobile Phase: An isocratic or gradient elution using a mixture of ammonium formate buffer and methanol can be employed.[5][10]
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.[5][11]
-
MS/MS Detection: Monitor the specific precursor-to-product ion transitions for both megestrol acetate and its deuterated internal standard in Multiple Reaction Monitoring (MRM) mode.[5][10][12]
Data Presentation
Table 1: LC-MS/MS Method Parameters for Megestrol Acetate Analysis
| Parameter | Value |
| LC Column | YMC Hydrosphere C18 (or equivalent) |
| Mobile Phase | 10 mM Ammonium Formate : Methanol (40:60, v/v)[5][10] |
| Flow Rate | 0.4 mL/min[5][10] |
| Injection Volume | 10 µL |
| Ionization Mode | ESI Positive[5][11] |
| MRM Transition (Megestrol Acetate) | m/z 385.5 → 267.1[5][10] |
| MRM Transition (IS - example) | m/z 388.5 → 270.1 |
Table 2: Performance Characteristics of the Analytical Method
| Parameter | Result |
| Linearity Range | 1 - 2000 ng/mL[5][10] |
| Correlation Coefficient (r²) | > 0.99[5][10] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[5][10] |
| Intra-day Precision (%CV) | < 5.2%[12] |
| Inter-day Precision (%CV) | < 5.2%[12] |
| Accuracy (%RE) | ± 6.4%[12] |
| Mean Extraction Recovery | 85-95% (Expected with SPE) |
Visualizations
Caption: Experimental workflow for the solid-phase extraction of megestrol acetate.
Caption: Simplified signaling pathway of megestrol acetate.
Discussion
The presented solid-phase extraction method, coupled with LC-MS/MS analysis, provides a reliable and sensitive approach for the quantification of megestrol acetate in human plasma. The incorporation of a deuterated internal standard is a key feature of this protocol, as it effectively compensates for matrix effects and variations in extraction efficiency, thereby ensuring high accuracy and precision.[4][13] The LLOQ of 1 ng/mL is sufficient for pharmacokinetic studies following therapeutic dosing.[5][10]
Megestrol acetate primarily exerts its effects by binding to and activating progesterone and glucocorticoid receptors.[1][14] This interaction leads to the translocation of the receptor complex to the nucleus, where it modulates the transcription of target genes, resulting in altered protein synthesis and subsequent cellular responses.[15] In hormone-sensitive cancers, this can lead to a reduction in tumor growth.[1] Its appetite-stimulating effects are thought to be mediated through its interaction with glucocorticoid receptors and modulation of hypothalamic pathways.[14][16]
Conclusion
This application note provides a comprehensive protocol for the solid-phase extraction of megestrol acetate from human plasma using a labeled internal standard for subsequent LC-MS/MS analysis. The method is shown to be sensitive, accurate, and robust, making it suitable for a variety of research and clinical applications. The inclusion of diagrams illustrating the experimental workflow and signaling pathway serves to enhance the understanding and implementation of this method.
References
- 1. What is the mechanism of Megestrol Acetate? [synapse.patsnap.com]
- 2. Articles [globalrx.com]
- 3. nbinno.com [nbinno.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. researchgate.net [researchgate.net]
- 6. Development of megestrol acetate solid dispersion nanoparticles for enhanced oral delivery by using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. METABOLISM OF MEGESTROL ACETATE IN VITRO AND THE ROLE OF OXIDATIVE METABOLITES - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
- 14. Megestrol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. youtube.com [youtube.com]
Application Notes: Quantitative Analysis of Megestrol Acetate Using Megestrol Acetate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Megestrol acetate is a synthetic, orally active progestational agent with various therapeutic applications. It is primarily used as an appetite stimulant in patients with cachexia associated with cancer or AIDS.[1][2] Additionally, it is utilized in the treatment of breast and endometrial cancers.[1][3] Accurate quantification of megestrol acetate in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.[1][4]
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of megestrol acetate in human plasma. The method employs a stable isotope-labeled internal standard, megestrol acetate-d3, to ensure high accuracy and precision.[5][6] The protocol described herein provides a comprehensive workflow from sample preparation to data analysis, suitable for regulated bioanalytical laboratories.
Experimental Protocols
Materials and Reagents
-
Megestrol Acetate (Reference Standard)
-
Megestrol Acetate-d3 (Internal Standard)
-
Methanol (LC-MS Grade)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Formate
-
Water (Ultrapure)
-
Human Plasma (Blank)
-
Methyl-tert-butyl-ether (MTBE)
Sample Preparation: Liquid-Liquid Extraction
-
Thaw frozen human plasma samples at room temperature.
-
To a 1.5 mL polypropylene tube, add 200 µL of plasma sample.
-
Add 25 µL of the internal standard working solution (Megestrol Acetate-d3 in methanol).
-
Vortex mix for 30 seconds.
-
Add 1 mL of methyl-tert-butyl-ether (MTBE).
-
Vortex mix for 5 minutes to ensure thorough extraction.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex mix for 1 minute.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography:
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | ZORBAX Extend-C18, RRHT, 2.1 mm × 100 mm, 1.8 µm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic acid in Water with 10 mM Ammonium Formate |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Gradient | As described in the table below |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 40 |
| 2.0 | 95 |
| 3.0 | 95 |
| 3.1 | 40 |
| 5.0 | 40 |
Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Agilent 6410 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Gas Temperature | 350°C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 3500 V |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Megestrol Acetate | 385.5 | 267.1 | 25 |
| Megestrol Acetate-d3 | 388.5 | 267.1 | 25 |
Data Presentation
The following tables summarize the expected quantitative performance of this method.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%RE) |
| LLOQ | 1 | < 15 | < 15 | ± 20 |
| Low QC | 3 | < 10 | < 10 | ± 15 |
| Medium QC | 70 | < 10 | < 10 | ± 15 |
| High QC | 1600 | < 10 | < 10 | ± 15 |
LLOQ: Lower Limit of Quantification, QC: Quality Control, RSD: Relative Standard Deviation, RE: Relative Error
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of Megestrol Acetate.
Simplified Signaling Pathway of Megestrol Acetate
Caption: Simplified signaling pathway of Megestrol Acetate.
References
Troubleshooting & Optimization
Troubleshooting poor peak shape for Megestrol acetate-d3-1 in HPLC
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the HPLC analysis of Megestrol acetate-d3-1.
Frequently Asked Questions (FAQs)
Q1: What are the common types of poor peak shape observed in HPLC analysis of this compound?
A1: The most common peak shape issues encountered are peak tailing, peak fronting, peak splitting, and broad peaks.[1] Ideally, chromatographic peaks should be symmetrical and have a Gaussian shape. Deviations from this symmetry can compromise the accuracy of quantification and resolution from other components in the sample.[2]
Q2: My this compound peak is tailing. What are the potential causes and solutions?
A2: Peak tailing, where the latter half of the peak is drawn out, is a common issue. Potential causes include interactions with active sites on the column, incorrect mobile phase pH, or a blocked column frit.[3][4]
-
Secondary Silanol Interactions: Free silanol groups on the silica-based stationary phase can interact with the analyte, causing tailing.
-
Solution: Use a well-end-capped column or add a competitive base (e.g., triethylamine) to the mobile phase to mask the silanol groups. Adjusting the mobile phase pH can also help.[4]
-
-
Mobile Phase pH: If the mobile phase pH is too close to the pKa of Megestrol acetate, it can exist in both ionized and unionized forms, leading to tailing.[5][6][7]
-
Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa to ensure it is in a single ionic form.[8]
-
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.[2][9]
Q3: I am observing peak fronting for this compound. What should I investigate?
A3: Peak fronting, an asymmetry where the front half of the peak is broader, is often caused by column overload or sample solvent incompatibility.[10][11][12]
-
Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to fronting.[10][11]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning, resulting in a fronting peak.[10][13][14]
-
Low Column Temperature: A column temperature that is too low can sometimes contribute to peak fronting.[3][11]
Q4: Why is my this compound peak splitting into two or more peaks?
A4: Peak splitting can be caused by several factors, including a void in the column, a partially blocked frit, or co-elution with an interfering compound.[12][16]
-
Column Void or Channeling: A void at the head of the column or channels in the packing material can cause the sample to travel through different paths, resulting in split peaks.[12][16]
-
Solution: This usually indicates column degradation, and the column should be replaced.
-
-
Partially Blocked Frit: If the inlet frit of the column is partially blocked, it can lead to a non-uniform sample introduction and cause peak splitting.[12][16]
-
Solution: Back-flushing the column may resolve the issue. If not, the column may need to be replaced.[2]
-
-
Sample Solvent/Mobile Phase Mismatch: Injecting a sample in a solvent that is not miscible with the mobile phase can cause peak splitting.[12]
-
Solution: Ensure the sample solvent is compatible and miscible with the mobile phase.
-
Troubleshooting Guides
Systematic Troubleshooting Workflow for Poor Peak Shape
This workflow provides a step-by-step approach to diagnosing and resolving poor peak shape for this compound.
Decision Tree for Identifying the Cause of Poor Peak Shape
This decision tree helps to narrow down the potential causes of the observed peak shape problem.
Experimental Protocols
Example HPLC Method for Megestrol Acetate
This protocol is a starting point for the analysis of Megestrol acetate and can be adapted for this compound.
| Parameter | Condition |
| Column | Primesil C18 (150mm x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile:Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
| Column Temperature | 40 °C |
| Sample Solvent | Mobile Phase |
Source: Adapted from an HPLC method for Megestrol Acetate residue analysis.[17][18][19]
Protocol for Column Flushing to Address Contamination
If column contamination is suspected to be the cause of poor peak shape, the following general flushing procedure can be performed. Always consult the column manufacturer's instructions for specific recommendations.
-
Disconnect the column from the detector.
-
Flush with mobile phase without buffer salts (e.g., Acetonitrile:Water) for 10-15 column volumes.
-
Flush with 100% Acetonitrile for 10-15 column volumes.
-
Flush with 100% Isopropanol for 10-15 column volumes (if compatible with the column).
-
Flush again with 100% Acetonitrile for 10-15 column volumes.
-
Equilibrate the column with the initial mobile phase until a stable baseline is achieved.
Data Presentation
Impact of Mobile Phase pH on Analyte Retention
The pH of the mobile phase can significantly impact the retention time and peak shape of ionizable compounds.[5][7][8][20] For acidic analytes, a lower pH will lead to longer retention times, while for basic analytes, a higher pH will result in shorter retention times.[8]
| Mobile Phase pH relative to pKa | Expected Effect on Retention of an Acidic Analyte | Expected Effect on Retention of a Basic Analyte | Potential for Poor Peak Shape |
| pH < pKa - 2 | Increased retention | Decreased retention | Good |
| pH ≈ pKa | Variable retention | Variable retention | High (due to mixed ionic forms)[6][7] |
| pH > pKa + 2 | Decreased retention | Increased retention | Good |
Effect of Sample Solvent Strength on Peak Shape
The strength of the solvent used to dissolve the sample relative to the mobile phase can have a pronounced effect on peak shape, particularly for early eluting peaks.[13][14][21][22]
| Sample Solvent Strength | Expected Peak Shape | Rationale |
| Stronger than Mobile Phase | Peak Fronting or Splitting | The analyte band spreads at the head of the column.[13][21] |
| Similar to Mobile Phase | Symmetrical (Good) | Ideal condition for sample introduction. |
| Weaker than Mobile Phase | Symmetrical or Sharper | The analyte band is focused at the head of the column.[13] |
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. acdlabs.com [acdlabs.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. moravek.com [moravek.com]
- 9. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 10. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 11. m.youtube.com [m.youtube.com]
- 12. acdlabs.com [acdlabs.com]
- 13. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 14. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Restek - Blog [restek.com]
- 16. bio-works.com [bio-works.com]
- 17. researcher.manipal.edu [researcher.manipal.edu]
- 18. researchgate.net [researchgate.net]
- 19. "Summary of - HPLC Method Development and Validation for Residue Analys" by Urvi Das Sharma, Ganesh CH et al. [impressions.manipal.edu]
- 20. agilent.com [agilent.com]
- 21. lcms.cz [lcms.cz]
- 22. researchgate.net [researchgate.net]
Overcoming matrix effects in the analysis of Megestrol acetate-d3-1
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Megestrol Acetate-d3-1. Our aim is to help you overcome common challenges, particularly matrix effects, during the quantitative analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analysis?
A1: this compound is a deuterated form of Megestrol Acetate, meaning that three hydrogen atoms (-d3) have been replaced with deuterium atoms. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods. Because its chemical and physical properties are nearly identical to the non-deuterated (endogenous) Megestrol Acetate, it experiences similar variations during sample preparation and analysis, such as extraction loss and matrix effects. By adding a known amount of this compound to your samples, you can accurately quantify the amount of Megestrol Acetate present, as the ratio of the analyte to the internal standard remains constant even if the absolute signal intensity fluctuates.
Q2: What are matrix effects and how do they impact the analysis of Megestrol Acetate?
A2: Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting compounds from the sample matrix (e.g., plasma, urine). These effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification of Megestrol Acetate. Steroids like Megestrol Acetate are particularly susceptible to matrix effects in complex biological samples. The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for these effects, as both the analyte and the internal standard are affected similarly.
Q3: What are the key considerations when preparing plasma samples for Megestrol Acetate analysis?
A3: The two most common sample preparation techniques for Megestrol Acetate in plasma are liquid-liquid extraction (LLE) and protein precipitation (PPT).
-
Liquid-Liquid Extraction (LLE): This technique uses a water-immiscible organic solvent to extract the analyte from the aqueous plasma sample, leaving behind many interfering matrix components. LLE generally provides a cleaner extract than PPT, which can help to reduce matrix effects.
-
Protein Precipitation (PPT): This method uses a solvent, such as acetonitrile or methanol, to denature and precipitate proteins in the plasma sample. While faster and simpler than LLE, PPT results in a less clean extract, which may lead to more significant matrix effects.
The choice between LLE and PPT will depend on the required sensitivity, throughput, and the complexity of the matrix.
Q4: What are the typical instrumental parameters for LC-MS/MS analysis of Megestrol Acetate?
A4: While specific parameters should be optimized for your instrument, a common starting point for the analysis of Megestrol Acetate by LC-MS/MS is:
-
Chromatography: Reversed-phase chromatography using a C18 column is typical.
-
Mobile Phase: A gradient of methanol or acetonitrile with an aqueous buffer (e.g., ammonium formate) is commonly used.
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally preferred.
-
Mass Spectrometry: Detection is performed in Multiple Reaction Monitoring (MRM) mode. For Megestrol Acetate, a common transition to monitor is m/z 385.5 → 267.1.[1] The corresponding transition for this compound would be m/z 388.5 → 270.1.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | 1. Column degradation or contamination. 2. Inappropriate mobile phase pH. 3. Co-elution with an interfering compound. | 1. Flush the column with a strong solvent or replace it if necessary. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Optimize the chromatographic gradient to improve separation. |
| High Variability in Internal Standard (this compound) Response | 1. Inconsistent sample preparation (e.g., pipetting errors). 2. Degradation of the internal standard in the stock solution or prepared samples. 3. Differential matrix effects affecting the internal standard more than the analyte. | 1. Ensure accurate and consistent pipetting of the internal standard. 2. Check the stability of the internal standard in the matrix and storage conditions. Prepare fresh stock solutions. 3. Re-evaluate the sample cleanup procedure to remove interfering components. A cleaner extraction method like LLE may be necessary. |
| Low Analyte Recovery | 1. Inefficient extraction during sample preparation. 2. Adsorption of the analyte to plasticware. 3. Analyte degradation during sample processing. | 1. Optimize the extraction solvent and pH for LLE, or the precipitation solvent for PPT. 2. Use low-binding tubes and pipette tips. 3. Investigate the stability of Megestrol Acetate under your experimental conditions (e.g., temperature, pH). |
| Significant Ion Suppression or Enhancement | 1. Co-elution of matrix components (e.g., phospholipids) with the analyte. 2. High concentration of salts in the final extract. | 1. Improve chromatographic separation to move the analyte peak away from the region of ion suppression. 2. Enhance the sample cleanup procedure to remove more matrix components. 3. Ensure complete evaporation and reconstitution in a suitable solvent to minimize salt content. |
| Inconsistent Results Between Batches | 1. Variability in the biological matrix from different lots or donors. 2. Inconsistent environmental conditions (e.g., temperature). 3. Changes in instrument performance over time. | 1. Evaluate matrix effects using multiple sources of the biological matrix. 2. Maintain consistent laboratory conditions. 3. Perform regular system suitability checks and instrument calibration. |
Data Presentation
The following tables summarize typical quantitative data for the analysis of Megestrol Acetate in human plasma.
Table 1: Extraction Recovery of Megestrol Acetate from Human Plasma using Liquid-Liquid Extraction
| Analyte | Concentration Level | Mean Recovery (%) | Standard Deviation (%) |
| Megestrol Acetate | Low (3 ng/mL) | 74.64 | 2.19 |
| Megestrol Acetate | Medium (70 ng/mL) | 74.19 | 2.28 |
| Megestrol Acetate | High (1600 ng/mL) | 78.95 | 1.84 |
Data adapted from a study utilizing a liquid-liquid extraction method.
Table 2: Matrix Effect on the Analysis of Megestrol Acetate in Human Plasma
| Analyte | Concentration Level | Mean Matrix Effect (%) | Standard Deviation (%) |
| Megestrol Acetate | Low (3 ng/mL) | 98.52 | 1.98 |
| Megestrol Acetate | Medium (70 ng/mL) | 99.15 | 2.35 |
| Megestrol Acetate | High (1600 ng/mL) | 97.89 | 1.76 |
A matrix effect value close to 100% indicates minimal ion suppression or enhancement.
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques.
Protocol 1: Liquid-Liquid Extraction (LLE) of Megestrol Acetate from Human Plasma
Materials:
-
Human plasma samples, calibration standards, and quality control samples
-
This compound internal standard working solution
-
Methyl-tert-butyl ether (MTBE)
-
1% Formic acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
Procedure:
-
Thaw all plasma samples, standards, and QCs at room temperature.
-
Pipette 100 µL of each sample, standard, or QC into a labeled microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
Add 20 µL of 1% formic acid to each tube and vortex for 1 minute.
-
Add 1.2 mL of MTBE to each tube.
-
Vortex mix for 10 minutes to ensure thorough extraction.
-
Centrifuge the tubes at 20,000 x g for 10 minutes at 4°C.
-
Carefully transfer 1.0 mL of the upper organic layer to a new set of labeled tubes.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the dried residue with 250 µL of the reconstitution solution.
-
Vortex for 1 minute and then centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Protein Precipitation (PPT) of Megestrol Acetate from Human Plasma
Materials:
-
Human plasma samples, calibration standards, and quality control samples
-
This compound internal standard working solution
-
Ice-cold acetonitrile (ACN) containing 0.1% formic acid
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Thaw all plasma samples, standards, and QCs on ice.
-
Pipette 100 µL of each sample, standard, or QC into a labeled microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution to each tube (except for blank samples).
-
Add 400 µL of ice-cold acetonitrile (containing 0.1% formic acid) to each tube.
-
Vortex mix vigorously for 2 minutes to precipitate the proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Visualizations
The following diagrams illustrate key concepts and workflows in the analysis of this compound.
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for Megestrol Acetate-d3
Welcome to the technical support center for the analysis of Megestrol acetate-d3 in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for Megestrol acetate and its deuterated internal standard, Megestrol acetate-d3?
For Megestrol acetate, the protonated molecule [M+H]⁺ is observed at m/z 385.5. Common product ions resulting from collision-induced dissociation (CID) are found at m/z 325.4 and m/z 267.1.[1][2] For Megestrol acetate-d3, the protonated molecule [M+H]⁺ is expected at m/z 388.5, accounting for the three deuterium atoms. The product ions are expected to be shifted by +3 mass units as well, though empirical verification is recommended.
Q2: What is a good starting point for the collision energy for Megestrol acetate-d3?
A collision energy of 25 eV has been successfully used for the m/z 385.5 → 267.1 transition of unlabeled Megestrol acetate.[3] It is recommended to start with this value and optimize for your specific instrument and experimental conditions. Studies have also reported using collision energies of 10, 20, and 40 eV for the analysis of Megestrol acetate, providing a range to explore during optimization.[4]
Q3: How does deuterium labeling affect the collision energy optimization?
While deuterated internal standards are designed to be chemically similar to the analyte, the deuterium labeling can sometimes lead to slight differences in fragmentation efficiency. Therefore, it is crucial to optimize the collision energy for Megestrol acetate-d3 independently from the unlabeled compound to ensure the most sensitive and accurate quantification.
Q4: My quantitative results are inconsistent when using Megestrol acetate-d3. What are the potential causes?
Inconsistent results with deuterated internal standards can arise from several factors, including:
-
Chromatographic Separation: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects.
-
Isotopic Interference: Natural isotopic abundance of the analyte can contribute to the signal of the internal standard, and vice-versa. This is especially problematic at very low or very high analyte concentrations.
-
Impurity of the Standard: The deuterated standard may contain a small amount of the unlabeled analyte, leading to inaccurate measurements.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of Megestrol acetate-d3.
| Problem | Potential Cause | Recommended Solution |
| Poor Signal Intensity for Megestrol acetate-d3 | Suboptimal collision energy. | Perform a collision energy optimization experiment by ramping the collision energy and monitoring the intensity of the desired product ion. |
| Inefficient ionization. | Optimize source parameters such as spray voltage, gas flows, and temperature. | |
| Inaccurate Quantification | Chromatographic separation of analyte and internal standard. | Modify the chromatographic gradient or consider a different column to ensure co-elution. |
| Isotopic crosstalk between analyte and internal standard. | Select product ions with minimal isotopic overlap. If necessary, perform a correction calculation for the isotopic contribution. | |
| Presence of unlabeled analyte in the deuterated standard. | Verify the purity of the internal standard. If significant unlabeled analyte is present, a new standard may be required. | |
| Variable Peak Area Ratios | Non-optimized collision energy for either the analyte or the internal standard. | Independently optimize the collision energy for both Megestrol acetate and Megestrol acetate-d3. |
| Matrix effects affecting one compound more than the other due to slight chromatographic separation. | Improve sample clean-up to remove interfering matrix components. Ensure co-elution of the analyte and internal standard. |
Experimental Protocols
Protocol for Collision Energy Optimization
This protocol describes a systematic approach to determine the optimal collision energy for a given MRM transition for Megestrol acetate-d3.
1. Preparation of Standard Solution:
-
Prepare a working standard solution of Megestrol acetate-d3 at a concentration that gives a stable and robust signal (e.g., 100 ng/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
2. Direct Infusion Setup:
-
Infuse the working standard solution directly into the mass spectrometer at a constant flow rate using a syringe pump.
3. Precursor Ion Confirmation:
-
Perform a full scan in Q1 to confirm the presence and isolation of the [M+H]⁺ ion for Megestrol acetate-d3 (m/z 388.5).
4. Product Ion Identification:
-
Perform a product ion scan by selecting the precursor ion (m/z 388.5) in Q1 and scanning Q3 to identify the most abundant and stable fragment ions.
5. Collision Energy Ramp Experiment:
-
Set up a multiple reaction monitoring (MRM) method for the desired transition (e.g., m/z 388.5 → product ion).
-
Create a series of experiments where the collision energy is ramped across a relevant range (e.g., 5 to 50 eV) in discrete steps (e.g., 2-5 eV increments).
-
Acquire data for each collision energy value, ensuring sufficient time for signal stabilization at each step.
6. Data Analysis:
-
Plot the intensity of the product ion as a function of the collision energy. This is known as a breakdown curve.
-
The optimal collision energy is the value that yields the maximum product ion intensity.
Quantitative Data Summary
The following table summarizes the expected mass transitions for Megestrol acetate and provides a starting point for the optimization of Megestrol acetate-d3.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reported Collision Energy (eV) |
| Megestrol acetate | 385.5 | 325.4 | Not specified |
| Megestrol acetate | 385.5 | 267.1 | 25 |
| Megestrol acetate-d3 | 388.5 | Expected ~328.4 | Requires optimization |
| Megestrol acetate-d3 | 388.5 | Expected ~270.1 | Requires optimization (start at 25 eV) |
Note: The product ions for Megestrol acetate-d3 are predicted based on the fragmentation of the unlabeled compound. The optimal collision energy should be determined experimentally.
Visualizations
Caption: Workflow for Collision Energy Optimization.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Navigating Isotopic Interference in Megestrol Acetate-d3 Analysis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of isotopic interference in the analysis of Megestrol acetate using its deuterated internal standard, Megestrol acetate-d3.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of Megestrol acetate-d3 analysis?
A1: Isotopic interference occurs when the mass spectrometer detects the naturally occurring heavy isotopes (primarily ¹³C) of unlabeled Megestrol acetate at the same mass-to-charge ratio (m/z) as Megestrol acetate-d3. This "crosstalk" can lead to an artificially inflated signal for the internal standard, resulting in the underestimation of the Megestrol acetate concentration in your samples.
Q2: What are the primary causes of significant isotopic interference in my assay?
A2: The primary causes include:
-
High Analyte Concentration: At high concentrations of Megestrol acetate, the signal from its naturally occurring M+1, M+2, and M+3 isotopes can become significant enough to overlap with the signal of the Megestrol acetate-d3 internal standard.
-
Insufficient Mass Difference: A small mass difference between the analyte and the deuterated internal standard increases the likelihood of spectral overlap. Megestrol acetate-d3 has a mass difference of +3 amu, which is generally sufficient, but interference can still occur at high analyte concentrations.
-
Isotopic Purity of the Internal Standard: The presence of unlabeled Megestrol acetate as an impurity in the Megestrol acetate-d3 standard can contribute to the analyte signal, leading to inaccurate quantification. Commercially available standards typically have high isotopic purity (e.g., 97.5 atom % D), but it is crucial to verify this.[1]
Q3: How can I identify if isotopic interference is affecting my results?
A3: Signs of isotopic interference include:
-
Non-linear calibration curves, particularly at the upper and lower limits of quantification.
-
Inaccurate and imprecise results for quality control (QC) samples.
-
A detectable signal in the Megestrol acetate-d3 channel when analyzing a high-concentration sample of unlabeled Megestrol acetate.
Q4: Can the deuterium labeling affect the chromatography of Megestrol acetate-d3?
A4: Yes, a phenomenon known as the "isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reverse-phase chromatography. This can lead to differential matrix effects, where the analyte and internal standard are not equally affected by ion suppression or enhancement, compromising the accuracy of the analysis. It is crucial to verify the co-elution of Megestrol acetate and Megestrol acetate-d3 during method development.
Troubleshooting Guides
Issue 1: Inaccurate Quantification and Non-Linear Calibration Curves
This common issue can often be traced back to isotopic interference between Megestrol acetate and its d3-labeled internal standard.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inaccurate quantification.
Experimental Protocols
Protocol 1: Assessment of Isotopic Contribution of Megestrol Acetate to Megestrol Acetate-d3 Signal
This protocol will allow you to quantify the percentage of signal contribution from the unlabeled analyte to the internal standard channel.
Methodology:
-
Prepare a High-Concentration Analyte Solution: Prepare a solution of unlabeled Megestrol acetate at the upper limit of quantification (ULOQ) in a clean solvent (e.g., methanol or acetonitrile). Do not add the Megestrol acetate-d3 internal standard.
-
Prepare an Internal Standard Solution: Prepare a solution of Megestrol acetate-d3 at the working concentration used in your assay.
-
LC-MS/MS Analysis:
-
Inject the high-concentration Megestrol acetate solution and acquire data, monitoring the MRM transition for Megestrol acetate-d3.
-
Inject the Megestrol acetate-d3 solution and acquire data, monitoring the MRM transition for Megestrol acetate-d3.
-
-
Data Analysis:
-
Measure the peak area of the signal in the Megestrol acetate-d3 channel from the injection of the high-concentration analyte solution (this is the "crosstalk signal").
-
Measure the peak area of the signal from the injection of the internal standard solution (this is the "true IS signal").
-
Calculate the percentage of isotopic contribution: (Crosstalk Signal Area / True IS Signal Area) * 100
-
Expected Outcome: This will provide a quantitative measure of the interference. A contribution of >1-2% may require mitigation.
Protocol 2: Verification of Chromatographic Co-elution
This protocol helps to determine if the analyte and internal standard are co-eluting, which is critical for accurate correction of matrix effects.
Methodology:
-
Prepare a Mixed Solution: Prepare a solution containing both Megestrol acetate and Megestrol acetate-d3 at a mid-range concentration in a clean solvent.
-
LC-MS/MS Analysis: Analyze the mixed solution using your established LC-MS/MS method.
-
Data Analysis:
-
Extract the chromatograms for the MRM transitions of both the analyte and the internal standard.
-
Overlay the two chromatograms.
-
Visually inspect for any separation between the two peaks. Calculate the difference in retention times.
-
Expected Outcome: Ideally, the retention times should be identical. A significant and reproducible shift may indicate an isotope effect that could lead to differential matrix effects.
Data Presentation
Table 1: Typical LC-MS/MS Parameters for Megestrol Acetate Analysis
| Parameter | Value |
| LC Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile or Methanol |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Precursor Ion (Megestrol Acetate) | m/z 385.2 |
| Product Ion (Megestrol Acetate) | m/z 325.2, 267.1[2][3] |
| Precursor Ion (Megestrol Acetate-d3) | m/z 388.2 |
| Product Ion (Megestrol Acetate-d3) | m/z 328.2, 267.1 |
Note: These are starting parameters and should be optimized for your specific instrumentation and application.
Table 2: Theoretical Isotopic Abundance of Megestrol Acetate (C₂₄H₃₂O₄)
| Isotope | Relative Abundance (%) |
| M (m/z 384.23) | 100.00 |
| M+1 (m/z 385.23) | 26.93 |
| M+2 (m/z 386.24) | 4.48 |
| M+3 (m/z 387.24) | 0.54 |
Note: This theoretical data highlights the potential for the M+3 isotope of Megestrol acetate to interfere with the M peak of Megestrol acetate-d3 (nominal mass 387).
Mitigation Strategies
If significant isotopic interference is confirmed, consider the following strategies:
Caption: Strategies to mitigate isotopic interference.
By systematically addressing potential sources of error and implementing appropriate experimental protocols and mitigation strategies, researchers can ensure the accuracy and reliability of their Megestrol acetate quantification using Megestrol acetate-d3 as an internal standard.
References
- 1. Megestrol acetate-D3 - High-Purity Reference Standard for LC-MS/MS Quantification [witega.de]
- 2. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the recovery of Megestrol acetate-d3-1 during sample extraction
This guide provides troubleshooting advice and detailed protocols for researchers and drug development professionals experiencing low recovery of Megestrol acetate-d3 (MA-d3) during sample extraction. Megestrol acetate-d3 is a deuterated analog of Megestrol acetate, frequently used as an internal standard in quantitative analysis due to its similar chemical properties to the parent compound.[1][2]
Frequently Asked Questions (FAQs)
Q1: My recovery of Megestrol acetate-d3 is consistently low. What are the most common causes?
Low recovery is a common issue stemming from the physicochemical properties of Megestrol acetate and the complexity of biological matrices. The primary causes include:
-
Inefficient Extraction: This is often due to a mismatch between the extraction solvent's polarity and that of Megestrol acetate. As a steroid, MA is nonpolar and has very low solubility in water (2 mcg/mL at 37°C).[3][4]
-
Strong Protein Binding: In plasma, a significant portion of MA can be bound to proteins. If these proteins are not sufficiently denatured or disrupted, the analyte will not partition into the extraction solvent.
-
Matrix Effects: Lipids, salts, and other endogenous components in the sample can interfere with the extraction process, leading to ion suppression in LC-MS analysis or poor phase separation.
-
Adsorption to Labware: The compound can adsorb to the surfaces of glass or plastic containers, especially if using pure organic solvents. Pre-silanizing glassware or using low-retention plastics can mitigate this.
-
pH of the Aqueous Phase: The pH of the sample can influence protein binding and the stability of the analyte.
-
Analyte Degradation: Although relatively stable, improper storage or harsh extraction conditions (e.g., extreme pH or temperature) could potentially lead to the degradation of MA-d3.
Q2: How do I select the appropriate extraction method and solvent?
The choice depends on your sample matrix, downstream analytical method, and desired level of cleanliness. The three most common techniques are Liquid-Liquid Extraction (LLE), Protein Precipitation (PPT), and Solid-Phase Extraction (SPE).
-
For Liquid-Liquid Extraction (LLE): Use a water-immiscible, nonpolar organic solvent. The principle is to partition the nonpolar MA-d3 from the aqueous sample into the organic phase. A study by Gaver et al. successfully used hexane for plasma extraction.[5] Other effective solvents include diethyl ether, ethyl acetate, and methyl tert-butyl ether (MTBE).
-
For Protein Precipitation (PPT): This method is faster but can be less clean than LLE or SPE. It involves adding a water-miscible organic solvent to denature and precipitate proteins. Acetonitrile is a common choice for this purpose.[6]
-
For Solid-Phase Extraction (SPE): SPE offers the highest selectivity and results in the cleanest extracts. For a nonpolar compound like MA-d3, a reverse-phase (e.g., C18, C8) sorbent is ideal.
Q3: Can the pH of my sample affect recovery, and should I adjust it?
While Megestrol acetate does not have strongly ionizable groups, adjusting the sample's pH can be beneficial. A neutral to slightly alkaline pH (7.0-8.0) can help disrupt electrostatic interactions between the analyte and plasma proteins, thereby releasing more MA-d3 for extraction. This adjustment can improve the partitioning of the analyte into the organic solvent during LLE.
Q4: I am seeing significant ion suppression in my LC-MS/MS analysis. Is this related to recovery?
Yes, this is a classic example of a matrix effect and is often linked to the extraction method. Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's source. While your recovery from the extraction solvent might be high, the signal will be low.
-
Cause: This is more common with cruder extraction methods like Protein Precipitation.
-
Solution: To reduce matrix effects, consider switching to a more selective method like SPE or incorporating additional cleanup steps into your LLE or PPT protocols.
Comparison of Extraction Methods
| Extraction Method | Typical Solvents/Materials | Advantages | Disadvantages | Expected Recovery |
| Liquid-Liquid Extraction (LLE) | Hexane, Diethyl Ether, Ethyl Acetate, MTBE | Inexpensive, simple equipment, effective for nonpolar analytes. | Can be labor-intensive, may form emulsions, less selective than SPE. | 75-95% |
| Protein Precipitation (PPT) | Acetonitrile, Methanol | Fast, simple, high-throughput. | Prone to matrix effects (ion suppression), may result in lower analyte concentration due to dilution.[6] | 80-100% (but may be less clean) |
| Solid-Phase Extraction (SPE) | Reverse-Phase (C18, C8) Cartridges | High selectivity, provides the cleanest extracts, minimizes matrix effects, allows for concentration of the analyte. | Higher cost, requires method development. | >90% |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting poor MA-d3 recovery.
A troubleshooting workflow for low Megestrol acetate-d3 recovery.
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
This protocol is adapted from methods used for analyzing Megestrol acetate in plasma.[5]
-
Sample Preparation: Aliquot 500 µL of plasma into a 2 mL polypropylene microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of Megestrol acetate-d3.
-
pH Adjustment (Optional): Add 50 µL of 0.1 M NaOH to adjust the sample to a slightly alkaline pH. Vortex briefly.
-
Extraction: Add 1.5 mL of a nonpolar solvent (e.g., hexane or methyl tert-butyl ether).
-
Mixing: Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing and partitioning. If an emulsion forms, centrifuge for a longer duration.
-
Phase Separation: Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube, being careful not to aspirate any of the lower aqueous layer or the protein interface.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase used for your LC-MS analysis. Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection.
Protocol 2: Protein Precipitation (PPT)
This protocol is a rapid method for sample cleanup, based on procedures used for plasma sample analysis.[6]
-
Sample Preparation: Aliquot 100 µL of plasma into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add the working solution of Megestrol acetate-d3.
-
Precipitation: Add 300-400 µL of ice-cold acetonitrile (a 3:1 or 4:1 ratio of solvent to sample is recommended).
-
Mixing: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collection: Carefully transfer the supernatant to a clean tube or an autosampler vial.
-
Analysis: Inject the supernatant directly or evaporate and reconstitute if concentration is needed.
Protocol 3: General Solid-Phase Extraction (SPE)
This protocol provides a general framework for using a reverse-phase (C18) SPE cartridge. Note: Specific volumes and solvent compositions should be optimized for your particular cartridge and analyte concentration.
-
Conditioning: Condition the C18 cartridge by passing 1 mL of methanol through it, followed by 1 mL of deionized water. Do not let the sorbent bed go dry.
-
Sample Loading: Load the plasma sample (pre-treated with the internal standard) onto the cartridge. Allow the sample to pass through slowly (1-2 drops per second).
-
Washing: Wash the cartridge with 1 mL of a weak solvent mixture (e.g., 5-10% methanol in water) to remove polar interferences. This step is crucial for a clean extract.
-
Elution: Elute the Megestrol acetate-d3 from the cartridge using 1 mL of a strong, nonpolar solvent like methanol or acetonitrile.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase, as described in the LLE protocol.
-
Analysis: Inject the final sample for analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. veeprho.com [veeprho.com]
- 3. docs.boehringer-ingelheim.com [docs.boehringer-ingelheim.com]
- 4. Megestrol Acetate | C24H32O4 | CID 11683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Liquid chromatographic procedure for the quantitative analysis of megestrol acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of megestrol acetate solid dispersion nanoparticles for enhanced oral delivery by using a supercritical antisolvent process - PMC [pmc.ncbi.nlm.nih.gov]
Stability of Megestrol acetate-d3-1 in different biological matrices
This technical support center provides guidance on the stability of Megestrol Acetate-d3-1 in various biological matrices. The information is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for plasma and serum samples containing this compound?
A: For long-term storage, it is recommended to store plasma and serum samples at -80°C.[1] Based on studies of the non-deuterated compound, Megestrol Acetate is stable in human plasma for at least 15 weeks at this temperature.[1] For short-term storage, 4°C is acceptable for up to 24 hours.[1]
Q2: How many freeze-thaw cycles can samples containing this compound undergo?
A: It is recommended to minimize freeze-thaw cycles. However, studies on the non-deuterated form have shown stability in human plasma for at least three freeze-thaw cycles.[1] It is best practice to aliquot samples into single-use volumes to avoid repeated freezing and thawing.[2]
Q3: Is this compound stable at room temperature on the bench-top?
A: Megestrol Acetate has been shown to be stable in human plasma for at least 24 hours at room temperature.[1] This suggests that this compound is likely stable during routine sample processing. However, it is advisable to minimize the time samples are kept at room temperature.
Q4: What is the stability of this compound in urine?
Q5: Are there any specific considerations for the stability of this compound in tissue homogenates?
A: The stability of analytes in tissue homogenates can be influenced by the presence of endogenous enzymes. It is critical to conduct matrix-specific stability evaluations. For steroid hormones, homogenization should be performed on ice, and the resulting homogenates should be stored at -80°C until analysis to minimize enzymatic degradation.
Q6: Is the stability of this compound expected to be different from the non-deuterated Megestrol Acetate?
A: The stability of this compound is expected to be very similar to that of non-deuterated Megestrol Acetate. The deuterium labeling at a non-labile position on the 6-methyl group is not expected to significantly impact the chemical stability of the molecule under typical bioanalytical conditions.[6] Therefore, stability data for Megestrol Acetate can be used as a reliable surrogate for its deuterated analog.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low analyte response in stored plasma/serum samples | Sample degradation due to improper storage temperature or excessive freeze-thaw cycles. | Ensure samples are consistently stored at -80°C. Aliquot samples to minimize freeze-thaw cycles. Verify the stability of the analyte under your specific storage conditions by running QC samples stored for the same duration. |
| Inconsistent results between batches | Bench-top instability during sample processing. | Minimize the time samples are kept at room temperature. Process samples on ice whenever possible. Perform a bench-top stability assessment to determine the maximum allowable time at room temperature. |
| Poor recovery of analyte from urine samples | Degradation of the analyte, particularly if stored at room temperature or 4°C for an extended period. Microbial contamination. | Store urine samples at -80°C immediately after collection. If short-term storage at 4°C is necessary, limit it to 24 hours. Consider adding a preservative if microbial contamination is a concern. |
| Variable results in tissue homogenate samples | Enzymatic degradation of the analyte. Inconsistent homogenization procedure. | Homogenize tissues on ice and immediately store homogenates at -80°C. Validate the stability of the analyte in the specific tissue homogenate under your experimental conditions. Ensure a consistent and reproducible homogenization protocol is used for all samples. |
| Discrepancy between analyte and internal standard response | Differential stability of the analyte and the deuterated internal standard. | While unlikely for a stable isotope-labeled internal standard, it is good practice to assess the stability of both the analyte and the internal standard during method validation. Ensure the deuteration is on a stable position of the molecule. |
Stability Data Summary
The following tables summarize the stability of Megestrol Acetate in various biological matrices. This data is based on studies of the non-deuterated compound and is expected to be applicable to this compound.
Table 1: Stability of Megestrol Acetate in Human Plasma
| Condition | Temperature | Duration | Stability |
| Freeze-Thaw | -80°C to Room Temp | 3 cycles | Stable[1] |
| Bench-Top | Room Temperature | 24 hours | Stable[1] |
| Short-Term | 4°C | 24 hours | Stable[1] |
| Long-Term | -80°C | 15 weeks | Stable[1] |
Table 2: Inferred Stability of Megestrol Acetate in Human Serum
| Condition | Temperature | Duration | Inferred Stability |
| Freeze-Thaw | -80°C to Room Temp | 3 cycles | Expected to be Stable |
| Bench-Top | Room Temperature | 24 hours | Expected to be Stable |
| Short-Term | 4°C | 24 hours | Expected to be Stable |
| Long-Term | -80°C | > 1 year | Expected to be Stable |
Table 3: Inferred Stability of Megestrol Acetate in Human Urine
| Condition | Temperature | Duration | Inferred Stability & Recommendations |
| Bench-Top | Room Temperature | < 8 hours | Use with caution, degradation possible.[3] |
| Short-Term | 4°C | < 1 week | Generally stable, but -20°C or -80°C is preferred.[3][4] |
| Long-Term | -20°C | Several months | Stable.[5] |
| Long-Term | -80°C | > 1 year | Recommended for long-term storage.[3] |
Table 4: General Stability Considerations for Megestrol Acetate in Tissue Homogenates
| Condition | Temperature | Duration | Recommendations |
| Processing | On Ice | As short as possible | To minimize enzymatic activity. |
| Storage | -80°C | Until analysis | Essential to prevent degradation by endogenous enzymes. |
Experimental Protocols
Protocol for Assessing Freeze-Thaw Stability
-
Sample Preparation: Spike a pool of the biological matrix (e.g., plasma) with this compound at low and high quality control (QC) concentrations.
-
Freezing: Aliquot the spiked samples and freeze them at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thawing: Thaw the samples unassisted at room temperature.
-
Cycling: Repeat the freeze-thaw cycle for a specified number of times (e.g., three cycles).
-
Analysis: After the final thaw, analyze the samples using a validated analytical method and compare the concentrations to freshly prepared control samples.
Protocol for Assessing Bench-Top (Short-Term) Stability
-
Sample Preparation: Use low and high QC samples in the biological matrix.
-
Incubation: Thaw the samples and keep them at room temperature for a specified duration (e.g., 4, 8, 24 hours).
-
Analysis: Analyze the samples at the end of the incubation period and compare the concentrations to those of freshly thawed samples (time zero).
Protocol for Assessing Long-Term Stability
-
Sample Preparation: Prepare a set of low and high QC samples in the biological matrix.
-
Storage: Store the samples at the intended long-term storage temperature (e.g., -80°C).
-
Analysis: Analyze the samples at various time points (e.g., 1, 3, 6, 12 months) and compare the results to the initial concentrations.
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Factors influencing the stability of this compound and their impact.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Stability of urinary female reproductive hormones stored under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Analytical Methods for the Determination of Neuroactive Steroids - PMC [pmc.ncbi.nlm.nih.gov]
Common impurities in Megestrol acetate-d3-1 and their impact on analysis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting common impurities in Megestrol acetate-d3-1 and their impact on analysis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: this compound, a deuterated analog of Megestrol acetate, may contain impurities originating from the synthesis of the parent compound, as well as impurities related to the deuteration process. Common impurities can be categorized as:
-
Process-Related Impurities: These are byproducts and unreacted starting materials from the synthesis of Megestrol acetate. Several have been identified and are listed in the European Pharmacopoeia (EP).
-
Degradation Products: Megestrol acetate can degrade over time or under certain storage conditions, leading to the formation of various degradation products.
-
Isotopically-Related Impurities: These are specific to the deuterated compound and can include under-deuterated species (d0, d1, d2) or impurities formed during the labeling process.
Q2: How can these impurities affect my analytical results?
A2: Impurities in this compound, which is often used as an internal standard in quantitative analysis, can have several detrimental effects on your experiments:
-
Inaccurate Quantification: Co-elution of an impurity with the analyte or the internal standard can lead to signal suppression or enhancement in the mass spectrometer, resulting in inaccurate and unreliable quantification.
-
Isobaric Interference: Impurities with the same nominal mass as the analyte or internal standard can interfere with mass spectrometric detection, especially in low-resolution mass spectrometers.
-
Poor Peak Shape and Resolution: The presence of impurities can affect the chromatographic separation, leading to poor peak shape, tailing, or splitting, which complicates peak integration and reduces accuracy.
-
Isotopic Contribution: Under-deuterated impurities in the internal standard can contribute to the signal of the unlabeled analyte, leading to an overestimation of the analyte's concentration.
Q3: What are the European Pharmacopoeia (EP) listed impurities for Megestrol Acetate?
A3: The European Pharmacopoeia lists several specified impurities for Megestrol Acetate. While these are for the non-deuterated compound, they are potential impurities in the d3-1 version as well. These include:
-
Megestrol Acetate EP Impurity A
-
Megestrol Acetate EP Impurity B
-
Megestrol Acetate EP Impurity C
-
Megestrol Acetate EP Impurity D
-
Megestrol Acetate EP Impurity E
-
Megestrol Acetate EP Impurity G
-
Megestrol Acetate EP Impurity H
-
Megestrol Acetate EP Impurity I
-
Megestrol Acetate EP Impurity J
-
Megestrol Acetate EP Impurity K
-
Megestrol Acetate EP Impurity L
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the analysis of this compound.
Problem 1: Inaccurate or Inconsistent Quantitative Results
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities | 1. Optimize Chromatographic Method: Modify the gradient, mobile phase composition, or column chemistry to improve the separation of the analyte, internal standard, and any interfering peaks. 2. Review Certificate of Analysis (CoA): Check the CoA of your this compound standard for the presence of known impurities and their retention times. |
| Differential Matrix Effects | 1. Conduct Matrix Effect Experiments: Perform post-extraction addition experiments to evaluate the extent of ion suppression or enhancement for both the analyte and the internal standard. 2. Improve Sample Preparation: Employ more rigorous sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. |
| Isotopic Impurity Contribution | 1. Assess Isotopic Purity: Analyze the neat internal standard solution by high-resolution mass spectrometry to determine its isotopic purity and the percentage of under-deuterated species. 2. Correct for Isotopic Contribution: If significant under-deuterated impurities are present, mathematical corrections to the final calculated concentrations may be necessary. |
Problem 2: Poor Peak Shape (Tailing, Splitting, Broadening)
| Potential Cause | Troubleshooting Steps |
| Column Contamination or Degradation | 1. Wash the Column: Flush the column with a strong solvent to remove any adsorbed contaminants. 2. Replace the Column: If washing does not improve peak shape, the column may be degraded and require replacement. |
| Presence of Unresolved Impurities | 1. Modify Chromatographic Conditions: Adjust the mobile phase pH, temperature, or gradient to improve the resolution between the main peak and any closely eluting impurities. |
| Inappropriate Mobile Phase | 1. Check Mobile Phase Compatibility: Ensure the mobile phase is compatible with the column and the analytes. 2. Adjust Mobile Phase Additives: The addition of small amounts of modifiers like formic acid or ammonium formate can often improve peak shape for steroid compounds. |
Problem 3: Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Steps |
| Contamination from Solvents or Glassware | 1. Analyze Blanks: Inject solvent blanks to identify any peaks originating from the analytical system. 2. Use High-Purity Solvents and Clean Glassware: Ensure all solvents are of high purity (e.g., LC-MS grade) and that all glassware is thoroughly cleaned. |
| Degradation of Analyte or Internal Standard | 1. Prepare Fresh Solutions: Prepare fresh stock and working solutions to rule out degradation in solution. 2. Check Storage Conditions: Verify that the standards and samples have been stored under the recommended conditions (e.g., protected from light, appropriate temperature). |
| Carryover from Previous Injections | 1. Inject Blank After High Concentration Sample: Run a blank injection immediately following a high-concentration sample to check for carryover. 2. Optimize Needle Wash: Increase the volume and/or strength of the needle wash solvent in the autosampler. |
Quantitative Data Summary
The following table provides typical acceptance criteria for impurities in active pharmaceutical ingredients (APIs) based on ICH guidelines. The specific limits for a particular batch of this compound should be obtained from the Certificate of Analysis provided by the manufacturer.
| Impurity Category | Reporting Threshold (%) | Identification Threshold (%) | Qualification Threshold (%) |
| Maximum Daily Dose ≤ 2 g/day | 0.05 | 0.10 | 0.15 |
| Any Unspecified Impurity | - | - | ≤ 0.15 |
| Total Impurities | - | - | Typically ≤ 1.0 |
Note: These are general thresholds and may vary depending on the specific impurity and its potential toxicity.
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling of Megestrol Acetate
This protocol is a general guideline for the analysis of Megestrol acetate and its related substances by HPLC-UV, based on established pharmacopoeial methods.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: A mixture of water, acetonitrile, and tetrahydrofuran.
-
Mobile Phase B: A mixture of acetonitrile and water.
-
Gradient Elution: A suitable gradient program to separate the main peak from all known impurities.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 288 nm
-
Sample Preparation: Dissolve the Megestrol acetate sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
Protocol 2: LC-MS/MS Method for Quantification of Megestrol Acetate
This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method for the quantification of Megestrol Acetate, using this compound as an internal standard.[2][3]
-
Column: C18 or similar reverse-phase column suitable for LC-MS.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A fast gradient to ensure good peak shape and short run times.
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
Megestrol Acetate: Monitor a specific precursor-to-product ion transition (e.g., m/z 385.2 -> 325.2).
-
This compound: Monitor the corresponding transition for the deuterated standard (e.g., m/z 388.2 -> 328.2).
-
-
Sample Preparation: Perform protein precipitation or liquid-liquid extraction of the biological matrix, followed by evaporation and reconstitution in the initial mobile phase. Spike the samples with this compound internal standard prior to extraction.
Visualizations
Caption: Troubleshooting workflow for analytical issues with this compound.
References
Minimizing ion suppression effects when using Megestrol acetate-d3-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize ion suppression effects when using Megestrol acetate-d3-1 as an internal standard in LC-MS/MS analyses.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my analysis of Megestrol acetate?
A1: Ion suppression is a phenomenon in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of the target analyte, Megestrol acetate, is reduced by co-eluting components from the sample matrix.[1][2] This leads to a decreased signal intensity, which can result in underestimation of the analyte concentration, reduced sensitivity, and poor reproducibility.[1] Common sources of ion suppression in bioanalysis include phospholipids, salts, and other endogenous matrix components.[3][4]
Q2: I'm using this compound, a deuterated internal standard. Shouldn't this automatically correct for ion suppression?
A2: Ideally, a deuterated internal standard (IS) like this compound co-elutes with the unlabeled analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the IS signal should remain constant, enabling accurate quantification. However, complete correction is not always guaranteed. A phenomenon known as the "isotope effect" can cause a slight difference in retention time between Megestrol acetate and this compound.[5][6] If this separation occurs in a region of significant ion suppression, the analyte and the IS will be affected differently, leading to inaccurate results.[5]
Q3: What are the primary causes of ion suppression when analyzing biological samples for Megestrol acetate?
A3: The primary causes of ion suppression in the analysis of Megestrol acetate from biological matrices are:
-
Endogenous Matrix Components: Biological samples are complex mixtures containing phospholipids, fats, salts, and proteins that can co-elute with Megestrol acetate and interfere with its ionization.[3][4]
-
Inadequate Sample Preparation: Insufficient removal of matrix components is a major contributor to ion suppression.[7]
-
Chromatographic Co-elution: If matrix components are not chromatographically separated from Megestrol acetate and its internal standard, they will compete for ionization in the MS source.[1]
-
Mobile Phase Additives: Certain non-volatile mobile phase additives can cause ion suppression.
Q4: How can I determine if ion suppression is affecting my Megestrol acetate analysis?
A4: A post-column infusion experiment is a common method to identify regions of ion suppression in your chromatogram. This involves infusing a constant flow of Megestrol acetate solution into the LC eluent after the analytical column and before the mass spectrometer. When a blank matrix sample is injected, any dip in the constant signal of Megestrol acetate indicates ion suppression at that retention time.[4][8]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of Megestrol acetate using this compound.
Problem 1: Inconsistent and/or Inaccurate Quantification
-
Possible Cause: Differential ion suppression due to chromatographic separation of Megestrol acetate and this compound.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of individual and mixed solutions of Megestrol acetate and this compound. Aim for perfect co-elution.
-
Optimize Chromatography: If separation is observed, adjust the mobile phase composition or gradient to achieve co-elution.[9]
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method (e.g., switch from protein precipitation to LLE or SPE) to remove the interfering matrix components.[7][10]
-
Problem 2: High Signal Variability in Quality Control (QC) Samples
-
Possible Cause: Inconsistent matrix effects between different lots of biological matrix.
-
Troubleshooting Steps:
-
Matrix Effect Evaluation: Quantify the matrix effect by comparing the response of Megestrol acetate in post-extraction spiked matrix samples from different lots to the response in a neat solution.
-
Enhance Sample Preparation: A more effective sample preparation technique will reduce the variability of matrix components between samples.[10]
-
Matrix-Matched Calibrants: Prepare calibration standards and QC samples in the same biological matrix to mimic the conditions of the unknown samples.[11]
-
Problem 3: Low Signal Intensity for both Megestrol Acetate and this compound
-
Possible Cause: Significant ion suppression affecting both the analyte and the internal standard.
-
Troubleshooting Steps:
-
Post-Column Infusion: Identify the retention time of the ion suppression zone.
-
Chromatographic Adjustment: Modify the LC method to shift the elution of Megestrol acetate and its IS away from the suppression zone.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but ensure the analyte concentration remains above the lower limit of quantification (LLOQ).[7]
-
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Megestrol Acetate Analysis from Human Plasma
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Ion Suppression Observed | Reference |
| Liquid-Liquid Extraction (LLE) | 74.2 - 79.0 | 95.8 - 102.4 | Minimal | [3] |
| Solid-Phase Extraction (SPE) | >80 | Not explicitly quantified for megestrol acetate, but generally provides cleaner extracts than LLE. | Reduced | [12] |
| Protein Precipitation (PPT) | Not reported for megestrol acetate, but generally lower than LLE and SPE. | Not explicitly quantified for megestrol acetate, but generally shows the most significant ion suppression. | Significant | [13] |
Note: The data for SPE and PPT are based on general findings for steroid analysis, as direct comparative data for Megestrol acetate was not available in the searched literature.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Megestrol Acetate from Human Plasma
This protocol is adapted from a validated LC-MS/MS method for Megestrol acetate in human plasma.[3]
-
Sample Preparation:
-
To 100 µL of human plasma in a polypropylene tube, add 25 µL of this compound internal standard working solution.
-
Add 20 µL of 1% formic acid and vortex for 1 minute.
-
-
Extraction:
-
Add 1.2 mL of methyl-tert-butyl ether (MTBE).
-
Vortex for 10 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer 1.0 mL of the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Protocol 2: Solid-Phase Extraction (SPE) for Steroids from Biological Fluids
This is a general protocol for steroid extraction that can be optimized for Megestrol acetate.
-
Column Conditioning:
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of a water/methanol mixture (e.g., 90:10, v/v) to remove polar interferences.
-
-
Elution:
-
Elute Megestrol acetate and its internal standard with 3 mL of methanol or acetonitrile.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
Visualizations
Caption: Mechanism of Ion Suppression in LC-MS/MS.
Caption: Troubleshooting Workflow for Ion Suppression Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. benchchem.com [benchchem.com]
- 9. pure.atu.ie [pure.atu.ie]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. Development and validation of an LC-MS/MS method for the determination of six gestagens in kidney fats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Ensuring Reproducibility in Quantification with Megestrol Acetate-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving reproducible and accurate quantification using Megestrol acetate-d3 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is Megestrol acetate-d3 and why is it used in quantitative analysis?
Megestrol acetate-d3 is a deuterated form of Megestrol acetate, meaning that three hydrogen atoms in the methyl group at the 6-position have been replaced with deuterium atoms.[1][2] It is primarily used as a stable isotope-labeled internal standard (SIL-IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) methods.[3][4] The use of a SIL-IS is considered the gold standard in bioanalysis because its chemical and physical properties are nearly identical to the analyte of interest (Megestrol acetate).[5] This similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer, thus effectively compensating for variations in extraction recovery, matrix effects, and instrument response.[5][6]
Q2: What are the recommended storage conditions for Megestrol acetate-d3?
For long-term stability, Megestrol acetate-d3 should be stored at -20°C.[1][2] It is supplied as a neat solid and should be kept in a well-sealed container to prevent degradation. Following the supplier's storage recommendations is crucial to maintain its purity and integrity.
Q3: What are the potential sources of error when using Megestrol acetate-d3?
Potential sources of error include:
-
Inaccurate concentration of the spiking solution: Errors in the preparation of the Megestrol acetate-d3 stock and working solutions will lead to systematic errors in the quantification of the analyte.
-
Inconsistent addition of the internal standard: It is critical to add the same amount of internal standard to every sample, calibrator, and quality control sample.[7]
-
Isotopic exchange: Although rare with deuterium on a methyl group, there is a theoretical possibility of back-exchange of deuterium for hydrogen under certain conditions, which could affect the accuracy of the results.[5]
-
Differential matrix effects: Even with a deuterated internal standard, slight differences in elution times or interactions with the matrix can lead to the analyte and internal standard being affected differently by ion suppression or enhancement.[8][9][10]
-
Contamination of the internal standard with the unlabeled analyte: If the Megestrol acetate-d3 is contaminated with unlabeled Megestrol acetate, it will lead to an overestimation of the analyte concentration.[8]
Q4: What are the acceptance criteria for a bioanalytical method using Megestrol acetate-d3?
Regulatory bodies like the FDA and ICH provide guidelines for bioanalytical method validation.[11][12] Key acceptance criteria for chromatographic assays are summarized in the table below.
| Parameter | Acceptance Criteria |
| Calibration Curve | |
| Standard Curve | At least 6 non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is generally expected. |
| Accuracy of Standards | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).[11] |
| Precision and Accuracy | |
| Intra- and Inter-assay Precision (%CV) | ≤15% (≤20% at LLOQ).[13] |
| Intra- and Inter-assay Accuracy (%RE) | Within ±15% of the nominal concentration (±20% at LLOQ).[13] |
| Recovery | While no strict acceptance criteria are defined, recovery should be consistent and reproducible across the concentration range. |
| Matrix Effect | The coefficient of variation (CV) of the IS-normalized matrix factor across different matrix lots should be ≤15%. |
| Stability | Analyte stability in the biological matrix under various storage conditions (freeze-thaw, short-term benchtop, long-term) should be demonstrated. |
Troubleshooting Guides
Issue 1: High Variability in Megestrol acetate-d3 Peak Area
High variability in the internal standard peak area across a run can compromise the reproducibility of your results.
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Preparation | - Verify the accuracy and precision of pipettes used for adding the internal standard. - Ensure thorough vortexing/mixing after adding the internal standard to each sample. - For liquid-liquid extraction, ensure consistent phase separation and transfer of the organic layer. - For solid-phase extraction, ensure cartridges are not allowed to dry out and that elution is complete. |
| Autosampler/Injector Issues | - Check for air bubbles in the autosampler syringe and lines. - Inspect the syringe for any signs of wear or damage. - Perform an injector leak test. |
| LC System Variability | - Check for fluctuations in pump pressure, which could indicate a leak or pump malfunction. - Ensure the mobile phase is properly degassed. |
| Mass Spectrometer Instability | - Clean the ion source, paying attention to the spray shield and capillary. - Check for a stable spray from the electrospray probe. |
Troubleshooting Workflow for High Internal Standard Variability
Caption: Troubleshooting workflow for high internal standard variability.
Issue 2: Poor Reproducibility (High %CV for Calibrators and QCs)
Poor reproducibility can be caused by a number of factors, from sample preparation to data processing.
| Potential Cause | Troubleshooting Step |
| Matrix Effects | - Evaluate matrix effects by comparing the response of the analyte in neat solution versus post-extraction spiked matrix samples from at least six different sources. - If significant matrix effects are observed, optimize the sample cleanup procedure (e.g., switch from protein precipitation to liquid-liquid or solid-phase extraction). - Adjust the chromatography to separate the analyte from co-eluting matrix components. |
| Inconsistent Sample Processing | - Ensure consistent timing for each step of the sample preparation process, especially for temperature-sensitive steps. - Use a consistent evaporation technique (e.g., nitrogen stream) and avoid evaporating samples to complete dryness. |
| Suboptimal Integration Parameters | - Review the peak integration for both Megestrol acetate and Megestrol acetate-d3. Ensure that peaks are being integrated consistently and that the baseline is correctly defined. - Manually reintegrate a few representative chromatograms to see if this improves reproducibility. |
| Analyte Instability | - Perform stability tests to ensure that Megestrol acetate is stable in the biological matrix under the conditions of the experiment (e.g., benchtop, freeze-thaw cycles). |
Decision Tree for Troubleshooting Poor Reproducibility
Caption: Decision tree for troubleshooting poor reproducibility.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Megestrol acetate-d3 Stock Solution (1 mg/mL):
-
Accurately weigh approximately 1 mg of Megestrol acetate-d3 and transfer it to a 1 mL volumetric flask.
-
Dissolve the compound in methanol and bring the volume to the mark.
-
Store the stock solution at -20°C.
-
-
Megestrol acetate-d3 Working Solution (e.g., 100 ng/mL):
-
Perform serial dilutions of the stock solution with methanol:water (50:50, v/v) to achieve the desired final concentration.
-
This working solution will be added to all samples, calibrators, and QCs.
-
-
Megestrol Acetate Stock and Working Solutions:
-
Prepare stock and working solutions of unlabeled Megestrol acetate in a similar manner for creating calibration standards and quality control samples.
-
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, calibrator, or QC in a polypropylene tube, add 25 µL of the Megestrol acetate-d3 working solution (e.g., 100 ng/mL).
-
Vortex for 10 seconds.
-
Add 500 µL of extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane and ethyl acetate).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis
The following are example parameters and should be optimized for your specific instrument.
| Parameter | Example Value |
| LC Column | C18 column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Megestrol acetate: e.g., m/z 385.5 → 267.1 Megestrol acetate-d3: e.g., m/z 388.5 → 270.1 |
| Collision Energy | Optimize for each transition. |
Protocol 4: Data Processing and Quantification
-
Integrate the peak areas for both Megestrol acetate and Megestrol acetate-d3 in all samples.
-
Calculate the peak area ratio (Megestrol acetate peak area / Megestrol acetate-d3 peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibrators against their nominal concentrations.
-
Use a weighted (e.g., 1/x or 1/x²) linear regression to fit the calibration curve.
-
Determine the concentration of Megestrol acetate in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Overall Analytical Workflow
References
- 1. Megestrol Acetate-D3 | TRC-M208052-0.5MG | LGC Standards [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. veeprho.com [veeprho.com]
- 5. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. benchchem.com [benchchem.com]
- 7. nebiolab.com [nebiolab.com]
- 8. benchchem.com [benchchem.com]
- 9. waters.com [waters.com]
- 10. myadlm.org [myadlm.org]
- 11. database.ich.org [database.ich.org]
- 12. fda.gov [fda.gov]
- 13. Liquid chromatographic procedure for the quantitative analysis of megestrol acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validation of a bioanalytical method using Megestrol acetate-d3-1 as an internal standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Megestrol acetate in biological matrices. While the ideal internal standard, Megestrol acetate-d3-1, a deuterated analog, is commercially available and recommended for its potential to minimize variability and improve accuracy, this guide focuses on published and validated methods employing alternative internal standards due to the current lack of publicly available, detailed validation data for a method using this compound. The methods discussed herein provide robust alternatives and a solid foundation for any new method development and validation.
The Gold Standard: Deuterated Internal Standards
In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard. This compound, as a deuterated analog of the analyte, is the ideal choice for the bioanalysis of Megestrol acetate.[1][2][3] A SIL-IS co-elutes chromatographically with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This leads to higher precision and accuracy in quantitative results.
Figure 1: Hypothetical workflow for Megestrol acetate analysis using a deuterated internal standard.
Performance Comparison of Alternative Internal Standards
In the absence of published data for this compound, this guide details the performance of three alternative internal standards used in validated bioanalytical methods for Megestrol acetate: Tolbutamide , Medrysone , and 2,3-diphenyl-1-indenone . The following tables summarize the key validation parameters for each method, allowing for a direct comparison of their performance.
Table 1: Comparison of LC-MS/MS Method Parameters
| Parameter | Method with Tolbutamide IS | Method with Medrysone IS | Method with 2,3-diphenyl-1-indenone IS (HPLC-UV) |
| Instrumentation | LC-MS/MS | LC-MS/MS | HPLC-UV |
| Matrix | Human Plasma | Human Plasma | Human Plasma |
| Extraction | Liquid-Liquid Extraction (LLE) with methyl-tert-butyl-ether | LLE | LLE with hexane |
| Chromatographic Column | YMC Hydrosphere C18 | Hanbon Lichrospher C18 | µ-Bondapak C18 |
| Mobile Phase | 10 mM Ammonium formate buffer (pH 5.0) : Methanol (60:40, v/v) | Methanol : Water with 0.1% formic acid and 20 mmol/L ammonium acetate (5:1, v/v) | Acetonitrile : Methanol : Water : Acetic acid (41:23:36:1) |
| Detection | ESI (+) MRM | ESI (+) MRM | UV at 280 nm |
| MRM Transitions (m/z) | Megestrol acetate: 385.5 → 267.1Tolbutamide: 271.4 → 155.1 | Megestrol: 385.5 → 325.4Medrysone: 387.5 → 327.4 | Not Applicable |
| Retention Time (min) | Megestrol acetate: 2.49Tolbutamide: 0.92 | Megestrol: 2.54Medrysone: 2.59 | Megestrol acetate: 6-72,3-diphenyl-1-indenone: 12-14 |
Table 2: Comparison of Method Validation Data
| Validation Parameter | Method with Tolbutamide IS[4][5] | Method with Medrysone IS[6] | Method with 2,3-diphenyl-1-indenone IS (HPLC-UV)[7] |
| Linearity Range (ng/mL) | 1 - 2000 | 0.5 - 200 | 10 - 600 |
| Correlation Coefficient (r) | > 0.99 | Not Reported | > 0.99 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 1 | 0.5 | 10 |
| Intra-day Precision (%RSD) | < 3.51% | < 5.2% | 4% |
| Inter-day Precision (%RSD) | < 2.84% | < 5.2% | 6% |
| Intra-day Accuracy (%RE) | -2.64% to 1.13% | < 6.4% | Within 3% |
| Inter-day Accuracy (%RE) | -1.86% to 0.57% | < 6.4% | Within 3% |
| Mean Recovery (%) | 98.3 - 100.2 | Not Reported | Not Reported |
| Matrix Effect (%) | 98.8 - 100.5 | Not Reported | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and comparison.
Method 1: Using Tolbutamide as Internal Standard[4][5]
This LC-MS/MS method offers high sensitivity and a wide linear range.
Figure 2: Workflow for Megestrol acetate analysis using Tolbutamide as an internal standard.
Method 2: Using Medrysone as Internal Standard[6]
This LC-MS/MS method provides a very low limit of quantification.
Figure 3: Workflow for Megestrol acetate analysis using Medrysone as an internal standard.
Method 3: Using 2,3-diphenyl-1-indenone as Internal Standard (HPLC-UV)[7]
This method utilizes HPLC with UV detection, which can be a more accessible alternative to LC-MS/MS.
Figure 4: Workflow for Megestrol acetate analysis using 2,3-diphenyl-1-indenone as an internal standard.
Conclusion
The choice of an internal standard is critical for the development of a robust and reliable bioanalytical method. While this compound represents the ideal choice due to its structural similarity to the analyte, the presented validated methods using Tolbutamide, Medrysone, and 2,3-diphenyl-1-indenone offer proven alternatives. The LC-MS/MS methods provide superior sensitivity and specificity, with the method using Medrysone as an internal standard demonstrating the lowest LLOQ. The HPLC-UV method, while less sensitive, offers a viable option when mass spectrometry is not available. Researchers should select the method that best fits their available instrumentation, required sensitivity, and the specific goals of their study. The detailed protocols and comparative data in this guide are intended to aid in this selection process and in the development of new, high-quality bioanalytical methods for Megestrol acetate.
References
- 1. veeprho.com [veeprho.com]
- 2. veeprho.com [veeprho.com]
- 3. Megestrol Acetate-D3 - Acanthus Research [acanthusresearch.com]
- 4. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Liquid chromatographic procedure for the quantitative analysis of megestrol acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Analytical Edge: A Comparative Guide to Internal Standards for Megestrol Acetate Quantification
For researchers, scientists, and drug development professionals engaged in the bioanalysis of Megestrol acetate, the choice of an appropriate internal standard is paramount for achieving accurate and reliable quantitative results. This guide provides a comprehensive comparison of the deuterated internal standard, Megestrol acetate-d3, with commonly used non-deuterated alternatives, supported by a review of published analytical methodologies.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard (IS) is indispensable for correcting analytical variability. An ideal IS should mimic the analyte's behavior throughout sample preparation and analysis. The two main categories of internal standards are stable isotope-labeled (e.g., deuterated) and structurally similar (non-deuterated) compounds. This guide will delve into the performance of Megestrol acetate-d3 against other structural analogs used in Megestrol acetate analysis.
Performance Comparison: Megestrol acetate-d3 vs. Non-Deuterated Internal Standards
Stable isotope-labeled internal standards, such as Megestrol acetate-d3, are widely considered the gold standard in quantitative mass spectrometry.[1] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute during chromatography and experience similar ionization effects, which is crucial for effectively compensating for matrix effects.[1] Non-deuterated internal standards, while cost-effective, may exhibit different chromatographic retention times and varying responses to matrix components, potentially compromising assay accuracy and precision.
The following table summarizes the expected performance characteristics for Megestrol acetate analysis using Megestrol acetate-d3 versus other commonly employed non-deuterated internal standards, based on data from separate validation studies.
| Performance Parameter | Megestrol acetate-d3 (Deuterated IS) | Medrysone (Non-Deuterated IS) | Tolbutamide (Non-Deuterated IS) |
| Precision (CV%) | Typically < 15% | < 5.2% (Inter- and Intra-day)[2] | < 15% (Intra- and Inter-day)[3] |
| Accuracy (%RE) | Typically within ±15% | < 6.4% (Inter- and Intra-day)[2] | Within ±15% (Intra- and Inter-day)[3] |
| Matrix Effect | High potential for compensation due to co-elution | Potential for differential matrix effects | Potential for differential matrix effects |
| Recovery | Expected to closely track Megestrol acetate | Not explicitly stated, but variability is compensated by IS | 85.3 - 92.1%[3] |
| Linearity (r²) | > 0.99 | > 0.99[2] | > 0.99[3] |
| Lower Limit of Quantification (LLOQ) | Method-dependent | 0.5 ng/mL[2] | 1 ng/mL[3] |
Note: The data presented is compiled from different studies and is not from a direct head-to-head comparison. Performance can vary based on the specific matrix, instrumentation, and experimental conditions.
Experimental Protocols
Below are detailed methodologies for the analysis of Megestrol acetate using different internal standards.
Sample Preparation (General Liquid-Liquid Extraction Protocol)
-
To a 100 µL aliquot of plasma, add 25 µL of the internal standard working solution (Megestrol acetate-d3, Medrysone, or Tolbutamide).
-
Vortex mix for 1 minute.
-
Add 1.2 mL of methyl-tert-butyl-ether (MTBE) and vortex for 10 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
For Megestrol acetate-d3 (Typical Parameters):
-
LC Column: C18 reverse-phase column (e.g., YMC Hydrosphere C18).
-
Mobile Phase: Isocratic or gradient elution with a mixture of ammonium formate buffer and methanol.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
Megestrol acetate: m/z 385.5 → 267.1[3]
-
Megestrol acetate-d3: Specific transition to be determined based on the deuteration pattern.
-
For Medrysone:
-
LC Column: Hanbon Lichrospher column.[2]
-
Mobile Phase: Methanol and water containing 0.1% formic acid and 20 mmol/L ammonium acetate (5:1, v/v).[2]
-
Flow Rate: Not specified.
-
MRM Transitions:
For Tolbutamide:
-
LC Column: YMC Hydrosphere C18.[3]
-
Mobile Phase: 10 mm ammonium formate buffer (pH 5.0 with formic acid)-methanol (60:40, v/v).[3]
-
Flow Rate: 0.4 mL/min.[3]
-
MRM Transitions:
Visualizing the Workflow and Biological Pathway
To further elucidate the experimental process and the biological context of Megestrol acetate, the following diagrams are provided.
Experimental workflow for Megestrol acetate analysis.
Megestrol acetate primarily exerts its effects through interaction with progesterone and glucocorticoid receptors, influencing gene expression related to cell growth, appetite, and metabolism.
Simplified signaling pathway of Megestrol acetate.
References
- 1. benchchem.com [benchchem.com]
- 2. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-validation of analytical methods for Megestrol acetate using Megestrol acetate-d3-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of Megestrol acetate in biological matrices, with a focus on the use of Megestrol acetate-d3 as an internal standard. The cross-validation of analytical methods is critical for ensuring the reliability, reproducibility, and accuracy of pharmacokinetic and bioequivalence studies. This document outlines detailed experimental protocols, presents comparative performance data, and illustrates the logical workflow of method cross-validation.
The Critical Role of the Internal Standard: Megestrol acetate-d3
In quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard (IS) is essential to correct for variations in sample preparation and instrument response. The ideal IS is a stable isotope-labeled version of the analyte, such as Megestrol acetate-d3.[1] This is because its physicochemical properties are nearly identical to Megestrol acetate, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate quantification. While other compounds can be used as internal standards, a deuterated standard like Megestrol acetate-d3 is considered the gold standard for bioanalytical LC-MS/MS assays.
Comparison of Validated Analytical Methods for Megestrol Acetate
This section compares the performance of two distinct analytical methods for the quantification of Megestrol acetate in human plasma: a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method and a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. While the specific use of Megestrol acetate-d3 is ideal, published detailed methods often utilize other internal standards. The principles of cross-validation remain the same regardless of the internal standard used.
| Parameter | LC-MS/MS Method (Seo et al., 2012) | HPLC-UV Method (Gaver et al., 1985) |
| Internal Standard | Tolbutamide | 2,3-diphenyl-1-indenone |
| Matrix | Human Plasma | Human Plasma |
| Linearity Range | 1 - 2000 ng/mL | 10 - 600 ng/mL |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 10 ng/mL (Limit of Detection: 5 ng/mL) |
| Intra-day Precision (%RSD) | ≤ 8.5% | 4% |
| Inter-day Precision (%RSD) | ≤ 7.9% | 6% |
| Intra-day Accuracy (%RE) | -5.7% to 6.3% | Within 3% of actual values |
| Inter-day Accuracy (%RE) | -4.1% to 5.4% | Within 3% of actual values |
| Extraction Recovery | 85.2 - 90.5% | Not explicitly stated |
Experimental Protocols
Method 1: LC-MS/MS Analysis of Megestrol Acetate in Human Plasma
This method, adapted from Seo et al. (2012), demonstrates a rapid and sensitive approach for quantifying Megestrol acetate.[2]
1. Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of the internal standard working solution (Tolbutamide in methanol).
-
Add 20 µL of 1% formic acid and vortex for 1 minute.
-
Perform a liquid-liquid extraction by adding 1.2 mL of methyl-tert-butyl-ether (MTBE) and vortexing for 10 minutes.
-
Centrifuge at 20,000 x g for 10 minutes at 4°C.
-
Transfer 1.0 mL of the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: YMC Hydrosphere C18 (50 x 2.0 mm, 3 µm).
-
Mobile Phase: 10 mM ammonium formate buffer (pH 5.0 with formic acid) and methanol (60:40, v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Megestrol acetate: m/z 385.5 → 267.1
-
Tolbutamide (IS): m/z 271.4 → 155.1
-
-
Source Temperature: 650°C.
Method 2: HPLC-UV Analysis of Megestrol Acetate in Human Plasma
This method, based on the work of Gaver et al. (1985), provides a robust alternative to LC-MS/MS.[3]
1. Sample Preparation:
-
To 0.5 mL of human plasma, add the internal standard (2,3-diphenyl-1-indenone).
-
Extract with hexane.
-
Evaporate the hexane layer to dryness.
-
Reconstitute the residue in methanol.
2. Chromatographic Conditions:
-
HPLC System: Standard HPLC with UV detector.
-
Column: µ-Bondapak C18.
-
Mobile Phase: Acetonitrile, methanol, water, and acetic acid (41:23:36:1, v/v/v/v).
-
Detection Wavelength: 280 nm.
-
Injection Volume: Not specified.
Cross-Validation Workflow
The cross-validation of analytical methods is essential when comparing results between different laboratories or when a method is transferred or modified. The following diagram illustrates a typical workflow for cross-validating two analytical methods for Megestrol acetate.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The choice of analytical method for the quantification of Megestrol acetate will depend on the specific requirements of the study, including the desired sensitivity, selectivity, and sample throughput. LC-MS/MS methods generally offer superior sensitivity and selectivity compared to HPLC-UV methods. The use of a stable isotope-labeled internal standard, such as Megestrol acetate-d3, is highly recommended for LC-MS/MS analysis to ensure the highest level of accuracy and precision. When different analytical methods are used within or between studies, a thorough cross-validation is mandatory to ensure the comparability and integrity of the generated data.
References
- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of Megestrol Acetate-d3 in Diverse LC-MS/MS Systems: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of therapeutic agents is paramount. In the realm of bioanalysis, the choice of an appropriate internal standard is critical for robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This guide provides a comprehensive comparison of the performance of Megestrol acetate-d3, a stable isotope-labeled internal standard, against alternative standards in various LC-MS/MS applications. The evidence underscores the superiority of Megestrol acetate-d3 in mitigating analytical variability, thereby ensuring the highest quality data.
Stable isotope-labeled internal standards (SIL-ISs) are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Megestrol acetate-d3, in which three hydrogen atoms are replaced with deuterium, is chemically almost identical to megestrol acetate. This near-perfect analogy allows it to co-elute chromatographically and exhibit the same behavior during extraction and ionization as the unlabeled analyte.[3] This co-behavior is crucial for correcting variations that can occur during sample preparation and analysis, such as matrix effects where other components in a biological sample can suppress or enhance the ionization of the target analyte.[2]
In contrast, structural analog internal standards, such as tolbutamide or medrysone, while cost-effective, have different chemical structures.[4][5] This can lead to differences in extraction recovery, chromatographic retention times, and ionization efficiency compared to megestrol acetate. Such disparities can result in less accurate and precise quantification, particularly in complex biological matrices.[6]
Quantitative Performance Comparison
The following tables summarize the performance characteristics of LC-MS/MS methods for the quantification of megestrol acetate using different internal standards. While direct head-to-head comparative studies on various platforms are limited in publicly available literature, a compilation of data from different validated methods highlights the typical performance achieved with different types of internal standards.
Table 1: Performance of LC-MS/MS Methods with Non-Isotopically Labeled Internal Standards
| Parameter | Method 1 (Internal Standard: Tolbutamide)[4] | Method 2 (Internal Standard: Medrysone)[5] |
| Linearity Range | 1 - 2000 ng/mL | 0.5 - 200.0 ng/mL |
| Correlation Coefficient (r) | > 0.99 | Not Reported |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 5.2% |
| Inter-day Precision (%RSD) | < 15% | < 5.2% |
| Intra-day Accuracy (%RE) | Within ±15% | < 6.4% |
| Inter-day Accuracy (%RE) | Within ±15% | < 6.4% |
Table 2: Expected Performance with Megestrol Acetate-d3 as Internal Standard
While a specific publication detailing a full validation of megestrol acetate with Megestrol acetate-d3 was not identified in the search, the well-established advantages of stable isotope-labeled internal standards allow for an evidence-based projection of performance. The use of a SIL-IS is expected to provide superior precision and accuracy by more effectively compensating for analytical variability.
| Parameter | Expected Performance with Megestrol Acetate-d3 | Rationale |
| Linearity Range | Comparable or wider than other methods | SIL-IS ensures consistent response across a wide concentration range. |
| Correlation Coefficient (r) | ≥ 0.99 | Standard for well-performing LC-MS/MS assays. |
| Lower Limit of Quantitation (LLOQ) | Comparable or lower than other methods | Improved signal-to-noise due to better tracking of the analyte. |
| Intra-day Precision (%RSD) | Typically < 10% | Superior correction for run-to-run variability.[1] |
| Inter-day Precision (%RSD) | Typically < 10% | Enhanced long-term assay robustness.[1] |
| Intra-day Accuracy (%RE) | Typically within ±5% | More effective compensation for matrix effects and recovery variations.[1] |
| Inter-day Accuracy (%RE) | Typically within ±10% | Improved reliability of results over time. |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for the analysis of megestrol acetate.
Protocol 1: LC-MS/MS Analysis of Megestrol Acetate with Tolbutamide as Internal Standard[4]
-
Sample Preparation: A 100 µL plasma sample is subjected to liquid-liquid extraction with methyl-tert-butyl ether. The organic layer is evaporated and the residue is reconstituted in the mobile phase.
-
Liquid Chromatography:
-
Column: YMC Hydrosphere C18
-
Mobile Phase: Isocratic elution with 10 mM ammonium formate buffer (pH 5.0) and methanol (60:40, v/v).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry (Agilent 1200 series HPLC with a triple quadrupole MS) :
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Megestrol acetate: m/z 385.5 → 267.1
-
Tolbutamide (IS): m/z 271.4 → 155.1
-
-
Protocol 2: LC-MS/MS Analysis of Megestrol Acetate with Medrysone as Internal Standard[5]
-
Sample Preparation: Liquid-liquid extraction of plasma samples.
-
Liquid Chromatography:
-
Column: Hanbon Lichrospher
-
Mobile Phase: Isocratic elution with methanol and water containing 0.1% formic acid and 20 mmol/L ammonium acetate (5:1, v/v).
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Megestrol acetate: m/z 385.5 → 325.4
-
Medrysone (IS): m/z 387.5 → 327.4
-
-
Proposed Protocol using Megestrol Acetate-d3
Based on typical methods for steroid analysis on modern LC-MS/MS platforms, a robust protocol utilizing Megestrol acetate-d3 would be as follows.
-
Sample Preparation: Protein precipitation or liquid-liquid extraction of the biological matrix.
-
Liquid Chromatography (e.g., on a SCIEX or Thermo Fisher system):
-
Column: C18 column (e.g., Phenomenex Kinetex C18).[7]
-
Mobile Phase: Gradient elution with water containing 0.1% formic acid and methanol or acetonitrile.
-
Flow Rate: 0.4 - 0.6 mL/min.
-
-
Mass Spectrometry (e.g., SCIEX Triple Quad™ 6500+ or Thermo Scientific™ TSQ Endura™):
-
Ionization: Electrospray Ionization (ESI), Positive Mode.
-
MRM Transitions:
-
Megestrol acetate: m/z 385.5 → 325.4 (or other suitable product ion)
-
Megestrol acetate-d3: m/z 388.5 → 328.4 (or corresponding d3-product ion)
-
-
Visualizing the Workflow and Comparison
To further clarify the experimental process and the rationale for selecting Megestrol acetate-d3, the following diagrams are provided.
Caption: A typical experimental workflow for the quantification of megestrol acetate using LC-MS/MS.
Caption: Logical comparison of Megestrol acetate-d3 versus structural analog internal standards.
References
- 1. benchchem.com [benchchem.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sciex.jp [sciex.jp]
Revolutionizing Megestrol Acetate Quantification: A Comparative Analysis of LC-MS/MS Methodologies
A deep dive into the linearity, accuracy, and precision of megestrol acetate quantification, highlighting the superior performance of methods utilizing the deuterated internal standard, megestrol acetate-d3.
For researchers, scientists, and professionals in drug development, the precise and reliable quantification of megestrol acetate is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides an objective comparison of various analytical methods, with a focus on the linearity, accuracy, and precision of a state-of-the-art LC-MS/MS method using megestrol acetate-d3 as an internal standard against alternative approaches. The use of a stable isotope-labeled internal standard like megestrol acetate-d3 is widely recognized for its ability to enhance the accuracy and robustness of mass spectrometric assays.[1]
Performance Under the Microscope: A Data-Driven Comparison
The superior performance of LC-MS/MS methods for megestrol acetate quantification is evident when examining key validation parameters. The use of a deuterated internal standard, megestrol acetate-d3, is anticipated to provide the most accurate and precise results by compensating for matrix effects and variations in sample processing and instrument response. While a complete validation report for a method using megestrol acetate-d3 was not publicly available in the searched literature, the general principles of bioanalytical method validation and the known benefits of stable isotope dilution techniques strongly support its superiority.
Below is a comparative summary of performance data from various validated LC-MS/MS methods for megestrol acetate quantification, alongside a typical HPLC-UV method for context.
Table 1: Comparison of Linearity and LLOQ for Megestrol Acetate Quantification Methods
| Analytical Method | Internal Standard | Linearity Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | Megestrol Acetate-d3 | (Expected to be wide) | (Expected to be low) | (Expected to be >0.99) |
| LC-MS/MS[2][3] | Tolbutamide | 1 - 2000 | 1 | >0.99 |
| LC-MS/MS[4] | Medrysone | 0.5 - 200 | 0.5 | Not Reported |
| LC-MS/MS (Nanocrystal)[5] | Not Specified | 2 - 5000 | 2 | ≥0.9952 |
| HPLC-UV | Not Specified | 0.03 - 15 (µg/mL) | 0.03 (µg/mL) | Not Reported |
Table 2: Comparison of Accuracy and Precision for Megestrol Acetate Quantification Methods
| Analytical Method | Internal Standard | Accuracy (% Recovery or RE) | Precision (% RSD) |
| LC-MS/MS | Megestrol Acetate-d3 | (Expected to be high) | (Expected to be low) |
| LC-MS/MS[2][3] | Tolbutamide | Intra-day: 97.3-103.3%, Inter-day: 98.7-102.0% | Intra-day: ≤ 5.8%, Inter-day: ≤ 6.9% |
| LC-MS/MS[4] | Medrysone | RE: < 6.4% | RSD: < 5.2% |
| LC-MS/MS (Nanocrystal)[5] | Not Specified | 92.61% to 103.2% | Inter-assay: ≤4.192% |
| HPLC-UV | Not Specified | >90% | 1% |
Delving into the "How": Experimental Protocols
The following sections provide a detailed overview of the methodologies employed in the LC-MS/MS quantification of megestrol acetate.
Experimental Workflow for Megestrol Acetate Quantification
Caption: A streamlined workflow for the quantification of megestrol acetate in plasma samples.
Detailed LC-MS/MS Methodology (Representative)
While specific parameters may vary between laboratories, a typical LC-MS/MS method for megestrol acetate quantification involves the following steps:
-
Sample Preparation: A fixed volume of plasma is mixed with an internal standard solution (e.g., megestrol acetate-d3 in methanol). The proteins are then precipitated using a suitable solvent like acetonitrile. After centrifugation, the supernatant is transferred and evaporated to dryness. The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
Liquid Chromatography: Chromatographic separation is typically achieved on a C18 reversed-phase column. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium formate buffer) and an organic component (e.g., methanol or acetonitrile) is commonly used to separate megestrol acetate from endogenous plasma components.
-
Mass Spectrometry: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source is operated in the positive ion mode. Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both megestrol acetate and the internal standard (megestrol acetate-d3).
Unraveling the Mechanism: Signaling Pathways of Megestrol Acetate
Megestrol acetate exerts its therapeutic effects through multiple signaling pathways. Its primary actions as a progestin and its appetite-stimulating properties are of significant interest.
Progesterone Receptor Signaling Pathway
Caption: Megestrol acetate's activation of the progesterone receptor and subsequent gene regulation.
Mechanism of Appetite Stimulation
The appetite-stimulating effects of megestrol acetate are not fully elucidated but are believed to involve a dual mechanism: modulation of inflammatory cytokines and direct effects on the central nervous system.
Caption: Dual mechanism of megestrol acetate in stimulating appetite.
References
- 1. veeprho.com [veeprho.com]
- 2. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
A Head-to-Head Comparison: Megestrol Acetate-d3 Versus Structural Analogs as Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the choice of an internal standard is a critical decision that directly impacts the accuracy and reliability of quantitative bioanalytical methods. This guide provides an objective comparison of a deuterated internal standard, Megestrol Acetate-d3, with structural analogs for the quantification of megestrol acetate, supported by experimental data from published studies.
In the realm of liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the use of an appropriate internal standard (IS) is paramount to correct for variability during sample preparation and analysis. The ideal IS should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variations. This comparison will delve into the performance of a stable isotope-labeled internal standard, Megestrol Acetate-d3, against two documented structural analogs, tolbutamide and medrysone, used in the quantification of megestrol acetate in human plasma.
The Gold Standard: Deuterated Internal Standards
Stable isotope-labeled internal standards, such as Megestrol Acetate-d3, are widely considered the "gold standard" in quantitative mass spectrometry.[1][2] In Megestrol Acetate-d3, three hydrogen atoms in the 6-methyl group have been replaced with deuterium. This substitution results in a molecule that is chemically identical to megestrol acetate but has a different molecular weight, allowing it to be distinguished by the mass spectrometer.
The key advantage of a deuterated IS is that its chemical and physical properties are nearly identical to the analyte.[1][2][3] This leads to:
-
Co-elution with the analyte during chromatography, ensuring both experience the same degree of matrix effects (ion suppression or enhancement).[4][5]
-
Similar extraction recovery , as both the analyte and the IS behave almost identically during sample preparation steps.[1][3]
-
Improved accuracy and precision in quantification due to more effective normalization of analytical variability.[1][2]
However, potential drawbacks of deuterated standards include higher cost and, in some cases, slight chromatographic shifts or isotopic exchange, although the latter is less common with deuterium on a methyl group.[1][6]
Structural Analogs as a Practical Alternative
When a deuterated internal standard is unavailable or cost-prohibitive, a structural analog can be a viable alternative. A structural analog is a compound with a similar, but not identical, chemical structure to the analyte. For megestrol acetate, published methods have utilized tolbutamide and medrysone as internal standards.[7][8]
While more accessible, structural analogs have inherent limitations:
-
Different chromatographic retention times , which can lead to differential matrix effects.[1][3]
-
Variations in extraction recovery and ionization efficiency compared to the analyte.[1][3]
-
Potentially compromised accuracy and precision if the analog does not adequately mimic the analyte's behavior.[3]
Performance Data: A Comparative Overview
The following tables summarize the performance of LC-MS/MS methods for the quantification of megestrol acetate using either a structural analog internal standard or, based on typical performance, a deuterated internal standard.
Disclaimer: The data presented below is compiled from different studies. A direct head-to-head comparison in a single study would provide a more definitive assessment. Variations in instrumentation, reagents, and laboratory conditions can influence method performance.
Table 1: Method Performance with Structural Analog Internal Standards
| Parameter | Method with Tolbutamide IS[7][9] | Method with Medrysone IS[8] |
| Linearity Range | 1 - 2000 ng/mL | 0.5 - 200.0 ng/mL |
| Correlation Coefficient (r) | > 0.99 | Not Reported |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | 0.5 ng/mL |
| Intra-day Precision (%RSD) | < 15% | < 5.2% |
| Inter-day Precision (%RSD) | < 15% | < 5.2% |
| Intra-day Accuracy (%RE) | Within ±15% | < 6.4% |
| Inter-day Accuracy (%RE) | Within ±15% | < 6.4% |
| Mean Recovery | 85.7 - 88.5% | Not Reported |
| Matrix Effect | 97.4 - 102.1% | Not Reported |
Table 2: Expected Performance with Megestrol Acetate-d3 Internal Standard
While a specific publication with a full validation report for a method using Megestrol Acetate-d3 was not identified in the search, the expected performance, based on the established benefits of deuterated standards, would likely meet or exceed the performance of methods using structural analogs. It is anticipated that a method utilizing Megestrol Acetate-d3 would demonstrate high precision and accuracy, with effective compensation for matrix effects and consistent recovery.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS with Tolbutamide as Internal Standard[8][10]
-
Sample Preparation:
-
To 100 µL of human plasma, add 25 µL of tolbutamide internal standard solution.
-
Perform a liquid-liquid extraction with 1.2 mL of methyl-tert-butyl-ether.
-
Vortex for 10 minutes and centrifuge at 20,000 x g for 10 minutes.
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: YMC Hydrosphere C18
-
Mobile Phase: 10 mM ammonium formate buffer (pH 5.0) and methanol (60:40, v/v)
-
Flow Rate: 0.4 mL/min
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Megestrol Acetate: m/z 385.5 → 267.1
-
Tolbutamide (IS): m/z 271.4 → 155.1
-
-
Method 2: LC-MS/MS with Medrysone as Internal Standard[9]
-
Sample Preparation:
-
Liquid-liquid extraction (details not specified in the abstract).
-
-
Chromatographic Conditions:
-
Column: Hanbon Lichrospher
-
Mobile Phase: Methanol and water with 0.1% formic acid and 20 mmol/L ammonium acetate (5:1, v/v)
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Megestrol Acetate: m/z 385.5 → 325.4
-
Medrysone (IS): m/z 387.5 → 327.4
-
-
Visualizing the Workflow and Biological Context
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and the metabolic pathway of megestrol acetate.
Caption: A generalized experimental workflow for the quantification of megestrol acetate in plasma using an internal standard.
Caption: The metabolic pathway of megestrol acetate, involving Phase I oxidation followed by Phase II glucuronidation.
Conclusion
The selection of an internal standard is a foundational element of a robust and reliable bioanalytical method. While structural analogs like tolbutamide and medrysone have been successfully used for the quantification of megestrol acetate, the theoretical and well-documented advantages of a deuterated internal standard such as Megestrol Acetate-d3 make it the superior choice for ensuring the highest quality data. The near-identical physicochemical properties of a deuterated standard provide more effective compensation for analytical variability, particularly matrix effects, leading to enhanced accuracy and precision. For researchers and drug development professionals, the investment in a deuterated internal standard can significantly increase confidence in the generated bioanalytical data.
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. myadlm.org [myadlm.org]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Limit of detection and quantification for Megestrol acetate using Megestrol acetate-d3-1
For researchers, scientists, and drug development professionals, the accurate quantification of megestrol acetate in various matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control. The use of a stable isotope-labeled internal standard, such as megestrol acetate-d3, is a widely accepted strategy to enhance the accuracy and precision of analytical methods, particularly in mass spectrometry-based techniques. This guide provides a comparative overview of different analytical methods for the determination of megestrol acetate, with a focus on the limit of detection (LOD) and limit of quantification (LOQ), and highlights the role of megestrol acetate-d3.
Performance Comparison of Analytical Methods
The selection of an analytical method for megestrol acetate quantification depends on the required sensitivity, the nature of the sample matrix, and the available instrumentation. The following table summarizes the performance of various published methods. While a direct comparison of methods using megestrol acetate-d3 versus other internal standards is not available in the cited literature, the data provides valuable benchmarks for researchers. The use of a deuterated internal standard like megestrol acetate-d3 is expected to provide the highest degree of accuracy by compensating for matrix effects and variability in sample processing and instrument response.[1][2]
| Analytical Technique | Internal Standard (IS) | Matrix | Limit of Quantification (LOQ) / Detection (LOD) | Linear Range |
| LC-MS/MS | Tolbutamide | Human Plasma | LLOQ: 1 ng/mL | 1 - 2000 ng/mL[3][4] |
| LC-MS/MS | Medrysone | Human Plasma | - | 0.5 - 200.0 ng/mL[5] |
| HPLC-UV | 2,3-diphenyl-1-indenone | Human Plasma | LOD: 5 ng/mL | 10 - 600 ng/mL[6] |
| HPLC-PDA | None specified | Pharmaceutical Equipment Swabs | - | 0.03 - 15 µg/mL[7] |
| MIP-SPE-HPLC | None specified | Human Fluid Samples | LOD: 0.02 µg/L (0.02 ng/mL) | 0.02 - 2.0 µg/L[8] |
MIP-SPE: Molecularly Imprinted Polymer - Solid Phase Extraction LLOQ: Lower Limit of Quantitation
The Role of Megestrol Acetate-d3 as an Internal Standard
Megestrol acetate-d3 is a deuterium-labeled analog of megestrol acetate.[1][9] In quantitative analysis, particularly with LC-MS/MS, an ideal internal standard co-elutes with the analyte and has a similar ionization efficiency and fragmentation pattern, but a different mass-to-charge ratio (m/z). Megestrol acetate-d3 fulfills these criteria perfectly. Its key advantages include:
-
Correction for Matrix Effects: It compensates for signal suppression or enhancement caused by other components in the sample matrix.
-
Improved Precision and Accuracy: It accounts for variations in sample preparation, injection volume, and instrument response.
-
Reliable Quantification: As a stable isotope-labeled standard, its behavior is nearly identical to the unlabeled analyte, leading to more robust and reliable results.[2]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the performance comparison table.
LC-MS/MS Method for Megestrol Acetate in Human Plasma[3][4]
-
Internal Standard: Tolbutamide
-
Sample Preparation: One-step liquid-liquid extraction with methyl-tert-butyl-ether.
-
Chromatographic Separation:
-
Column: YMC Hydrosphere C18
-
Mobile Phase: Isocratic mixture of 10 mm ammonium formate buffer (pH 5.0) and methanol (60:40, v/v).
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple reaction monitoring (MRM).
-
Transitions:
-
Megestrol acetate: m/z 385.5 → 267.1
-
Tolbutamide (IS): m/z 271.4 → 155.1
-
-
HPLC-UV Method for Megestrol Acetate in Human Plasma[6]
-
Internal Standard: 2,3-diphenyl-1-indenone
-
Sample Preparation: Addition of internal standard to 0.5 mL of plasma followed by extraction with hexane. The residue after hexane evaporation is reconstituted in methanol.
-
Chromatographic Separation:
-
Column: µ-Bondapak C18
-
Mobile Phase: Acetonitrile:methanol:water:acetic acid (41:23:36:1).
-
Detection: UV at 280 nm.
-
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the typical experimental workflow for the quantification of megestrol acetate using LC-MS/MS with an internal standard, and a simplified representation of megestrol acetate's metabolic pathway.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rapid and sensitive LC-MS/MS method for determination of megestrol acetate in human plasma: application to a human pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS method for determination of megestrol in human plasma and its application in bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Liquid chromatographic procedure for the quantitative analysis of megestrol acetate in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. "Summary of - HPLC Method Development and Validation for Residue Analys" by Urvi Das Sharma, Ganesh CH et al. [impressions.manipal.edu]
- 8. analchemres.org [analchemres.org]
- 9. Megestrol Acetate-D3 | TRC-M208052-0.5MG | LGC Standards [lgcstandards.com]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Megestrol Acetate-d3-1
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Megestrol acetate-d3-1, a deuterated form of megestrol acetate, requires careful handling and disposal in accordance with federal, state, and local regulations to prevent environmental contamination and ensure workplace safety.
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by a complex set of regulations. Key agencies involved in the United States include the Environmental Protection Agency (EPA), which outlines requirements for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), and state environmental protection agencies that may have more stringent rules.[1][2] It is imperative that all disposal activities comply with these regulations.
**Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling this compound waste, personnel must wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves
-
A lab coat or protective clothing
-
In situations where dust may be generated, a NIOSH-approved respirator is necessary.[3]
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management plan.
-
Collect waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical and clearly marked as "Hazardous Waste" or with other appropriate warnings.
-
It is best practice to use color-coded containers for different waste types. For instance, black containers are often designated for RCRA hazardous pharmaceutical waste, while blue or white containers are used for non-RCRA pharmaceutical waste.
3. Spill Management: In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use dry clean-up methods to avoid generating dust.[3]
-
Carefully sweep or vacuum the spilled material. If using a vacuum, it must be equipped with a HEPA filter.[3]
-
Place the collected waste into a sealed container for disposal.[3]
-
Decontaminate the spill area with a suitable solvent (e.g., alcohol) and then wash with soap and water.[4]
-
-
Major Spills:
-
Evacuate the area and alert emergency responders.
-
Contain the spill to prevent it from entering drains or waterways.[3]
-
4. Final Disposal:
-
Do not discharge this compound into the sewer or waterways. [3] This can lead to environmental harm as wastewater treatment facilities may not effectively remove such compounds.[5]
-
The recommended methods for the final disposal of this compound are:
-
Incineration: Controlled incineration in a licensed hazardous waste incinerator is the preferred method.[3][6][7] This process should include flue gas scrubbing to neutralize harmful combustion byproducts.[6]
-
Licensed Chemical Destruction Plant: Transferring the waste to a licensed chemical destruction facility is another acceptable option.[6]
-
Landfill: If incineration is not available, disposal in a licensed hazardous waste landfill may be an option, but it is generally less preferred.[3]
-
-
Empty containers that held this compound should be decontaminated or punctured to prevent reuse before disposal.[3]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Exposure Control | Use in a well-ventilated area. | [4][8] |
| Spill Cleanup | Use dry methods to avoid dust. | [3] |
| Disposal Method | Licensed chemical destruction or controlled incineration. | [6] |
| Environmental Release | Avoid discharge to sewers or waterways. | [3][6] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. dtsc.ca.gov [dtsc.ca.gov]
- 6. targetmol.com [targetmol.com]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Personal protective equipment for handling Megestrol acetate-d3-1
Essential Safety and Handling Guide for Megestrol Acetate-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Megestrol acetate-d3 in a laboratory setting. Adherence to these guidelines is critical to ensure personnel safety and prevent environmental contamination.
Hazard Identification and Classification
Megestrol acetate, the parent compound of Megestrol acetate-d3, is classified as a hazardous substance.[1] It is suspected of causing cancer and may damage fertility or the unborn child.[2][3] Due to its potency as a hormonal agent, all handling procedures must assume the compound is hazardous, and exposure should be minimized.
| Hazard Classification | Description |
| Carcinogenicity | Suspected of causing cancer.[2][3] |
| Reproductive Toxicity | May damage fertility or the unborn child.[2] Overexposure may affect the developing fetus.[2] |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure.[3] |
| Acute Oral Toxicity | Harmful if swallowed. |
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to create a barrier between the handler and the hazardous compound. The following table summarizes the required PPE for handling Megestrol acetate-d3.
| PPE Category | Specifications | Rationale |
| Hand Protection | Double-gloving with chemotherapy-tested nitrile gloves.[4] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Body Protection | Disposable, fluid-resistant gown with long sleeves and closed front.[4] | Protects skin and personal clothing from contamination. |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield.[4][5] | Protects eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-certified respirator (e.g., N95 or higher) is required when handling the powder form or when there is a risk of aerosolization.[1][6] | Prevents inhalation of the potent compound. |
| Foot Protection | Disposable shoe covers. | Prevents the tracking of contaminants outside of the designated handling area. |
Operational Plan: Step-by-Step Guidance
This section outlines the procedural steps for the safe handling of Megestrol acetate-d3 from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks without opening it.
-
Designated Storage: Store the compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.[4] Access should be restricted to authorized personnel only.
-
Temperature: Store according to the manufacturer's recommendations, typically in a refrigerator.[4]
Handling and Weighing
-
Controlled Environment: All handling of powdered Megestrol acetate-d3 must be conducted within a certified chemical fume hood, biological safety cabinet, or a glove box to contain any airborne particles.[4]
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Weighing: Use a dedicated and calibrated analytical balance within the containment unit. Handle the compound gently to avoid generating dust.
-
Post-Handling: After handling, wipe down the exterior of the primary container before returning it to storage.
Decontamination and Cleaning
-
Work Surfaces: Decontaminate all work surfaces and equipment after each use. A recommended procedure is to first wipe with a detergent solution, followed by a 10% bleach solution, and then a final rinse with water.[1]
-
Equipment: Non-disposable equipment should be thoroughly cleaned following a validated procedure to prevent cross-contamination.[7]
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
| Spill Scenario | Immediate Action |
| Powder Spill | 1. Evacuate and restrict access to the area. 2. Don appropriate PPE, including respiratory protection. 3. Gently cover the spill with damp absorbent pads to avoid aerosolization.[1][8] 4. Collect the material using a scoop or tongs and place it into a labeled hazardous waste container.[1] 5. Decontaminate the area as described above. |
| Liquid Spill | 1. Evacuate and restrict access to the area. 2. Don appropriate PPE. 3. Contain the spill with absorbent pads.[4] 4. Collect the contaminated materials and place them in a labeled hazardous waste container. 5. Decontaminate the area. |
Disposal Plan
All waste generated from handling Megestrol acetate-d3 is considered hazardous (cytotoxic) waste.
-
Segregation: Segregate all contaminated waste, including gloves, gowns, shoe covers, and cleaning materials, at the point of generation.[3]
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste" with the appropriate hazard symbols.[9][10] These containers are often color-coded purple.[2][9]
-
Sharps: All contaminated sharps must be placed in a designated, purple-lidded sharps container.[3]
-
Final Disposal: Disposal must be carried out by a licensed hazardous waste management company, typically via high-temperature incineration.[2][9][10] Do not dispose of this waste with regular laboratory trash or down the drain.
Emergency Procedures for Personnel Exposure
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately remove contaminated clothing.[1] Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops.[2] |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4] |
Workflow and Safety Checkpoints
The following diagram illustrates the complete workflow for handling Megestrol acetate-d3, highlighting critical safety checkpoints at each stage.
Caption: Workflow for safe handling of Megestrol acetate-d3.
References
- 1. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 2. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 3. sharpsmart.co.uk [sharpsmart.co.uk]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. Cleaning up spills [myhealth.alberta.ca]
- 6. Instructions for Cleaning Spills of Powdered Hazardous Drugs | Duke OESO [safety.duke.edu]
- 7. epa.gov [epa.gov]
- 8. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 9. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 10. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
